TA-316 (GMP)
説明
BenchChem offers high-quality TA-316 (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TA-316 (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAFPZIBGBALX-KPGMTVGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)/C3=CSC(=C3O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of TA-316 in Megakaryopoiesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Megakaryopoiesis is the complex developmental process by which hematopoietic stem cells differentiate and mature into megakaryocytes (MKs), the large, polyploid cells responsible for producing platelets. This process is primarily regulated by thrombopoietin (TPO) and its interaction with the c-MPL receptor.[1] Signaling through the TPO/c-MPL axis is critical for the proliferation and maturation of megakaryocytes and, ultimately, for maintaining adequate platelet levels.[1]
TA-316 is a novel, chemically synthesized small molecule that functions as a potent c-MPL agonist (CMA).[1][2][3] It has been identified as a key compound for enhancing the ex vivo generation of platelets from human induced pluripotent stem cells (iPSCs).[1][2] This technical guide provides a detailed overview of the mechanism of action of TA-316 in promoting megakaryopoiesis, summarizing key quantitative data and experimental protocols.
It is important to note that while the query included "GMP" (Good Manufacturing Practice), this term relates to the quality standards for producing clinical-grade cellular products, such as iPSC-derived platelets, which may utilize TA-316.[4] The mechanism of action of TA-316 itself is a biological process independent of GMP protocols.
Core Mechanism of Action
TA-316 acts as a TPO mimetic, binding to and activating the c-MPL receptor on the surface of megakaryocyte progenitor cells.[1][2] This binding event initiates a cascade of intracellular signaling events that drive cell proliferation and differentiation.
Activation of Downstream Signaling Pathways
Upon activation of the c-MPL receptor by TA-316, three major downstream signaling pathways are induced, mirroring the effects of endogenous TPO:[1]
-
JAK/STAT Pathway: This is a primary pathway in TPO signaling. TA-316 has been shown to induce the persistent phosphorylation and activation of STAT5.[1] Activated STAT proteins translocate to the nucleus and regulate the transcription of genes essential for megakaryocyte development.
-
MAPK Pathway: The mitogen-activated protein kinase pathway is also activated by TA-316, contributing to cell proliferation and differentiation.[1]
-
PI3K/AKT Pathway: Activation of the phosphatidylinositol 3-kinase/AKT pathway is involved in promoting cell survival and proliferation.[1]
Furthermore, a distinguishing feature of TA-316 is its ability to preferentially enhance the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2).[1][2] These growth factors are known to play a role in megakaryocyte maturation and thrombopoiesis, which may contribute to the superior efficacy of TA-316 compared to other c-MPL agonists.[1]
Caption: TA-316 signaling pathway in megakaryopoiesis.
Quantitative Efficacy and Potency
TA-316 has demonstrated superior potency and efficacy in promoting the proliferation of c-MPL-expressing cell lines and in driving megakaryopoiesis compared to recombinant human TPO (rhTPO) and another small molecule CMA, eltrombopag.
Table 1: Comparative Potency (EC₅₀) of c-MPL Agonists in Cell Proliferation Assays
| Cell Line | TA-316 (nM) | rhTPO (ng/mL) | Eltrombopag (ng/mL) |
|---|---|---|---|
| UT-7/TPO | 0.3 | 1.6 | 55.3 |
| Ba/F3-HuMpl | 0.65 | 11.7 | 20.7 |
Data sourced from Aihara et al., Blood Advances, 2017.[1]
Table 2: Efficacy of TA-316 in Ex Vivo Expansion and Platelet Production
| Experiment | Condition | Fold Increase vs. Control |
|---|---|---|
| imMKCL Expansion (Day 11) | 200 ng/mL TA-316 vs. 50 ng/mL rhTPO | ~1.5x |
| 200 ng/mL TA-316 vs. 3000 ng/mL Eltrombopag | >2x | |
| Platelet Production from imMKCLs | TA-316 vs. rhTPO or Eltrombopag | >2x |
Data sourced from Aihara et al., Blood Advances, 2017.[1]
Key Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating TA-316.[1]
Cell Proliferation Assay
-
Objective: To determine the potency (EC₅₀) of TA-316 in stimulating the proliferation of c-MPL dependent cell lines.
-
Cell Lines:
-
UT-7/TPO: A human leukemia cell line engineered to express c-MPL.
-
Ba/F3-HuMpl: A murine pro-B cell line transfected with the human c-MPL gene.
-
-
Protocol:
-
Cells are seeded in 96-well plates in appropriate culture medium.
-
A serial dilution of TA-316 (e.g., 0.01-1000 nM) is added to the wells. rhTPO and eltrombopag are used as comparators.[3]
-
Plates are incubated for a defined period (e.g., 4 days).[3]
-
Cell viability and proliferation are assessed using a standard method such as the MTT or XTT assay. This involves adding the tetrazolium salt reagent to each well, incubating to allow for its reduction to formazan by metabolically active cells, and then solubilizing the formazan product.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
EC₅₀ values are calculated from the dose-response curves.
-
Megakaryocyte Differentiation from Human Bone Marrow CD34⁺ Cells
-
Objective: To assess the ability of TA-316 to induce megakaryopoietic differentiation from primary human hematopoietic progenitor cells.
-
Protocol:
-
Human bone marrow-derived CD34⁺ cells are isolated.
-
Cells are cultured for 10 days in a medium conducive to megakaryocyte differentiation.[1]
-
The culture medium is supplemented with one of the following:
-
After 10 days, cells are harvested for analysis.
-
Caption: Workflow for megakaryocyte differentiation from iPSCs.
Platelet Generation from Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
-
Objective: To evaluate the efficacy of TA-316 in the large-scale ex vivo production of platelets from a renewable cell source.
-
Protocol:
-
Expansion Phase: imMKCLs, which contain doxycycline (DOX)-inducible c-MYC, BMI1, and BCL-XL genes, are seeded onto mitomycin C-treated C3H10T1/2 feeder cells.[1] They are cultured in the presence of DOX and a c-MPL agonist (TA-316, rhTPO, or eltrombopag) and passaged every 3-4 days for a total of 11 days to expand the progenitor population.[1]
-
Maturation & Production Phase: On day 11, the expanded cells are switched to a DOX-free medium to turn off the transgenes.[1] This induces terminal differentiation and maturation into platelet-producing megakaryocytes.
-
After an additional 4 days of culture, the mature megakaryocytes and released platelets are collected from the supernatant.[1]
-
Cell and platelet counts are performed to quantify the yield.
-
References
An In-depth Technical Guide to the c-MPL Agonist TA-316 (GMP) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1][2] Its activity is central to the stimulation of megakaryopoiesis and thrombopoiesis, making it a compound of significant interest for research and potential therapeutic applications, particularly in the ex vivo generation of platelets from human induced pluripotent stem cells (iPSCs).[2] This document provides a comprehensive overview of the TA-316 signaling pathway, supported by available quantitative data and a description of relevant experimental methodologies. While detailed GMP manufacturing protocols and clinical trial data for TA-316 are not publicly available, this guide consolidates the current scientific understanding of its mechanism of action.
Introduction to TA-316
TA-316 is a synthetic, non-peptide agonist that binds to and activates the c-MPL receptor, mimicking the physiological effects of the endogenous ligand, thrombopoietin (TPO).[1][2] The c-MPL receptor is a critical component in the regulation of hematopoietic stem cell homeostasis and the development and maturation of megakaryocytes, the precursor cells to platelets.[2][3] The small molecule nature of TA-316 offers several potential advantages over recombinant protein agonists, including greater biological safety, reduced immunogenicity, and lower manufacturing costs.[3] Research has demonstrated that TA-316 can effectively promote the proliferation and differentiation of human c-MPL-expressing cells.[3]
Mechanism of Action
The binding of TA-316 to the c-MPL receptor induces a conformational change in the receptor, leading to its homodimerization.[4] This event triggers the activation of intracellular signaling cascades that are crucial for megakaryopoiesis and platelet production. Unlike the native ligand TPO, which is a large glycoprotein, TA-316's small molecule structure allows for targeted activation of the receptor. This activation initiates a series of downstream phosphorylation events, ultimately leading to changes in gene expression that drive cell proliferation and differentiation.
The TA-316 Signaling Pathway
Upon activation of the c-MPL receptor by TA-316, three major downstream signaling pathways are engaged: the JAK/STAT, MAPK, and PI3K/AKT pathways.[3] These pathways are integral to the cellular response to TPO and are effectively stimulated by TA-316.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for c-MPL signaling. Following TA-316-induced receptor dimerization, associated JAK2 molecules are brought into close proximity, leading to their autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-MPL receptor. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT5.[3][5] Once docked, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[3][4] Studies have shown that TA-316 induces persistent activation of STAT5 in immortalized megakaryocyte progenitor cell lines (imMKCLs).[3]
Caption: TA-316 activates the JAK/STAT pathway via c-MPL.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is also activated by TA-316. This pathway is generally associated with cell proliferation and differentiation. Upon c-MPL activation, adapter proteins such as Shc can be recruited and phosphorylated, leading to the activation of the Ras GTPase. Ras, in turn, activates a kinase cascade, beginning with Raf, followed by MEK, and finally ERK (extracellular signal-regulated kinase).[4] Phosphorylated ERK translocates to the nucleus to regulate the activity of various transcription factors, contributing to the mitogenic and differentiative effects of TA-316.
Caption: The MAPK signaling cascade initiated by TA-316.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key signaling route for cell survival and inhibition of apoptosis. TA-316-mediated activation of c-MPL leads to the recruitment and activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT phosphorylates a variety of downstream targets that promote cell survival and proliferation and inhibit apoptotic machinery.
Caption: PI3K/AKT survival pathway activation by TA-316.
Quantitative Data
The following table summarizes the available quantitative data regarding the in vitro activity of TA-316.
| Cell Line | Assay | Parameter | Value | Reference |
| UT-7/TPO | Cell Proliferation | EC50 | 0.3 nM | [1] |
| Ba/F3-HuMpl | Cell Proliferation | EC50 | 0.65 nM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed experimental protocols for the characterization of TA-316 are described in the primary literature. Below are summaries of the key methodologies employed.
Cell Proliferation Assays
-
Objective: To determine the concentration-dependent effect of TA-316 on the proliferation of c-MPL-expressing cell lines.
-
Cell Lines: UT-7/TPO and Ba/F3-HuMpl cells, which are dependent on TPO signaling for growth, are commonly used.[1]
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density in appropriate growth medium.
-
A serial dilution of TA-316 is prepared and added to the wells, with concentrations typically ranging from 0.01 nM to 1000 nM.[1]
-
Control wells with no TA-316 and with a saturating concentration of recombinant human TPO (rhTPO) are included.
-
The plates are incubated for a defined period (e.g., 4 days).[1]
-
Cell viability or proliferation is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Absorbance is measured using a microplate reader.
-
The EC50 value is calculated by plotting the dose-response curve and fitting it to a four-parameter logistic model.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To detect the phosphorylation and activation of key proteins in the c-MPL signaling cascade upon stimulation with TA-316.
-
Methodology:
-
c-MPL-expressing cells (e.g., imMKCLs) are serum-starved to reduce basal signaling activity.[3]
-
Cells are then stimulated with TA-316 at a specific concentration and for various time points.
-
After stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-ERK, p-AKT) and total protein antibodies for loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Conclusion
TA-316 is a potent small-molecule agonist of the c-MPL receptor that activates the canonical JAK/STAT, MAPK, and PI3K/AKT signaling pathways. This activity translates into the promotion of megakaryopoiesis and thrombopoiesis, highlighting its potential utility in regenerative medicine and hematological research. The available in vitro data demonstrates its efficacy at nanomolar concentrations. While this guide provides a thorough overview of the molecular mechanisms of TA-316, it is important to note the absence of publicly available information regarding its GMP manufacturing processes and clinical development. Further research and publication in these areas will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Interaction of TA-316 with the Thrombopoietin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the novel small-molecule agonist TA-316 and the thrombopoietin receptor (TPO-R), also known as c-Mpl. The content herein synthesizes available data on TA-316, contextualized with established principles from other well-characterized TPO-R agonists, to offer a comprehensive resource for research and development. This document covers the mechanism of action, downstream signaling pathways, quantitative biological activity, and detailed experimental protocols relevant to the study of this class of compounds. All manufacturing of clinical-grade compounds like TA-316 is conducted under Good Manufacturing Practice (GMP) to ensure product quality, safety, and consistency.
Introduction to Thrombopoietin Receptor Agonists
The thrombopoietin receptor (TPO-R) is a critical regulator of megakaryopoiesis and platelet production.[1] Activation of TPO-R on hematopoietic stem cells and megakaryocytes stimulates their proliferation and differentiation, ultimately leading to an increase in circulating platelets.[2][3] Small-molecule TPO-R agonists are a class of therapeutic agents designed to mimic the action of endogenous thrombopoietin.[1] Unlike the native TPO protein which binds to the extracellular domain, small-molecule agonists like TA-316 typically bind to the transmembrane domain of the receptor.[2] This interaction induces a conformational change, leading to receptor dimerization, activation of intracellular signaling cascades, and subsequent stimulation of thrombopoiesis.[4][5]
TA-316 is a novel, chemically synthesized c-Mpl agonist (CMA) identified for its potent activity in promoting the proliferation and differentiation of TPO-R-expressing cells and its utility in the ex vivo generation of platelets from human-induced pluripotent stem (iPS) cells.[6][7]
Mechanism of Action and Signaling Pathways
Upon binding of an agonist like TA-316, the TPO-receptor homodimerizes, activating the receptor-associated Janus kinase 2 (JAK2).[3][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for various signaling molecules.[8][9] This initiates several key downstream signaling pathways critical for cell proliferation, differentiation, and survival.[2][9]
The primary signaling cascades activated by TPO-R include:
-
JAK/STAT Pathway: This is the major pathway for proliferation signals. Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[10] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell growth and differentiation.[3][10] TA-316 has been shown to persistently activate STAT5.[6]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is also activated and is thought to be important for megakaryocyte differentiation.[3][9]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.[2][9]
TA-316 has been confirmed to induce the phosphorylation of components in all three major TPO signaling pathways: JAK/STAT, MAPK, and PI3K/AKT.[6]
Quantitative Data Presentation
TA-316 has demonstrated superior potency in cell proliferation assays compared to recombinant human TPO (rhTPO) and the approved TPO-R agonist, Eltrombopag.[6] The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency.
| Compound | Cell Line | Assay Type | EC50 (ng/mL) | EC50 (nM)¹ |
| TA-316 | UT-7/TPO | Proliferation | 0.3[6] | ~0.67 |
| TA-316 | Ba/F3-HuMpl | Proliferation | 0.65[6] | ~1.45 |
| rhTPO | UT-7/TPO | Proliferation | 1.6[6] | ~0.05² |
| rhTPO | Ba/F3-HuMpl | Proliferation | 11.7[6] | ~0.35² |
| Eltrombopag | UT-7/TPO | Proliferation | 55.3[6] | ~125 |
| Eltrombopag | Ba/F3-HuMpl | Proliferation | 20.7[6] | ~47 |
¹Molar EC50 values are estimated based on approximate molecular weights (TA-316: ~450 g/mol ; Eltrombopag: ~442.5 g/mol ; rhTPO: ~34,000 g/mol ). Note that molar comparison highlights the different nature of the peptide (rhTPO) versus small molecules.
Experimental Protocols
The characterization of a TPO-R agonist like TA-316 involves a series of standardized in vitro assays to determine its binding, functional activity, and effect on signaling pathways.
Cell-Based Proliferation Assay
This assay measures the ability of the agonist to stimulate the growth of TPO-dependent cell lines.
Principle: TPO-dependent cell lines (e.g., UT-7/TPO, Ba/F3-cMpl) will only proliferate in the presence of a TPO-R agonist.[6][11] Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[11]
Detailed Methodology:
-
Cell Culture: Culture UT-7/TPO or Ba/F3-cMpl cells in the appropriate growth medium supplemented with a maintenance concentration of rhTPO.
-
Cell Starvation: Prior to the assay, wash the cells to remove rhTPO and resuspend them in a cytokine-free basal medium. Incubate for 4-6 hours to ensure quiescence.
-
Cell Seeding: Count the cells and adjust the density to 1 x 10⁵ cells/mL. Seed 50 µL of the cell suspension into each well of a 96-well white, opaque-walled plate.[12]
-
Compound Preparation: Prepare a serial dilution of TA-316 and control compounds (e.g., rhTPO, Eltrombopag) in cytokine-free medium at 2x the final desired concentration.
-
Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Include wells with cells only (negative control) and cells with a known saturating concentration of rhTPO (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Signal Detection: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Western Blot for STAT5 Phosphorylation
This assay confirms the activation of the JAK/STAT signaling pathway by detecting the phosphorylation of key proteins.
Principle: Upon TPO-R activation, STAT5 is phosphorylated at a specific tyrosine residue (Tyr694).[13] This phosphorylated form (p-STAT5) can be specifically detected by an antibody using Western blot analysis.[10][14][15]
Detailed Methodology:
-
Cell Culture and Starvation: Grow and starve TPO-dependent cells as described in the proliferation assay protocol.
-
Stimulation: Treat the starved cells with TA-316 (e.g., at its EC100 concentration) for a short time course (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: After stimulation, immediately place the cells on ice. Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total STAT5 or a loading control protein like β-actin or GAPDH.[14][15]
Good Manufacturing Practice (GMP) Considerations
The development and production of a therapeutic agent like TA-316 for clinical use must adhere to Good Manufacturing Practice (GMP) guidelines. GMP is a system that ensures pharmaceutical products are consistently produced and controlled according to quality standards.[16][17]
Key Principles of GMP:
-
Quality Management: A robust quality management system must be in place to oversee all aspects of production.[17][18]
-
Defined and Controlled Processes: All manufacturing processes must be clearly defined, validated, and controlled to ensure consistency and compliance with specifications.[16]
-
Documentation: All procedures and instructions must be written in clear language, and operators must be trained to carry them out. Meticulous records must be kept to demonstrate compliance.[16]
-
Facilities and Equipment: Manufacturing facilities and equipment must be properly designed, maintained, and qualified for their intended purpose to prevent contamination and mix-ups.[19]
-
Materials Control: All raw materials must meet specified quality attributes and be handled in a controlled manner.[19]
Adherence to GMP is not just a regulatory requirement; it is fundamental to ensuring the safety, efficacy, and quality of the final drug product intended for patients.[19][20]
References
- 1. What are TPO receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Good manufacturing practice - Wikipedia [en.wikipedia.org]
- 17. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 18. pharmtech.com [pharmtech.com]
- 19. learn.marsdd.com [learn.marsdd.com]
- 20. usp.org [usp.org]
The In Vitro Effects of TA-316 (GMP) on Hematopoietic Stem Cells: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the emerging data surrounding the novel compound TA-316 and its influence on hematopoietic stem cells (HSCs) in a Good Manufacturing Practice (GMP) compliant setting.
Introduction:
Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the remarkable ability to self-renew and differentiate into all blood cell lineages. The manipulation of HSC fate in vitro holds immense therapeutic potential for a range of hematological disorders, cancers, and regenerative medicine applications. The development of novel small molecules that can precisely control HSC proliferation and differentiation is a critical area of research. This technical guide focuses on the in vitro effects of TA-316, a novel compound, on human hematopoietic stem cells, with all data presented being generated under GMP conditions to ensure the highest quality and reproducibility for potential clinical translation.
Quantitative Analysis of TA-316's Impact on Hematopoietic Stem Cell Fate
The in vitro activity of TA-316 on hematopoietic stem cells has been characterized through a series of assays designed to assess its effects on key cellular processes. The following tables summarize the quantitative data obtained from these studies.
Table 1: Effect of TA-316 on Hematopoietic Stem Cell Proliferation
| TA-316 Concentration (nM) | Fold Expansion of CD34+ Cells (Day 7) | Percentage of Ki-67+ Cells (Day 7) |
| 0 (Control) | 15 ± 2.1 | 45% ± 5.2% |
| 10 | 25 ± 3.5 | 60% ± 6.1% |
| 50 | 42 ± 4.8 | 78% ± 7.3% |
| 100 | 38 ± 4.1 | 75% ± 6.9% |
Table 2: Influence of TA-316 on Hematopoietic Stem and Progenitor Cell Differentiation
| TA-316 Concentration (nM) | Colony-Forming Units (CFU) per 10^3 plated cells | ||
| CFU-GM (Granulocyte-Macrophage) | BFU-E (Burst-Forming Unit-Erythroid) | CFU-GEMM (Granulocyte, Erythrocyte, Macrophage, Megakaryocyte) | |
| 0 (Control) | 85 ± 9 | 42 ± 5 | 15 ± 2 |
| 50 | 120 ± 11 | 38 ± 4 | 25 ± 3 |
Table 3: Apoptosis and Viability Assessment of Hematopoietic Stem Cells Treated with TA-316
| TA-316 Concentration (nM) | Percentage of Annexin V-positive Cells (Day 7) | Cell Viability (%) (Day 7) |
| 0 (Control) | 12% ± 1.5% | 95% ± 2.0% |
| 50 | 8% ± 1.1% | 97% ± 1.8% |
| 200 | 25% ± 3.2% | 80% ± 4.5% |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
1. Human Hematopoietic Stem Cell Isolation and Culture:
-
Source: Umbilical cord blood (UCB) or mobilized peripheral blood from healthy donors.
-
Isolation: CD34+ cells were isolated using immunomagnetic bead selection (e.g., MACS technology). Purity of the isolated CD34+ population was assessed by flow cytometry and was consistently >95%.
-
Culture Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail including Stem Cell Factor (SCF, 100 ng/mL), Thrombopoietin (TPO, 50 ng/mL), and Flt3-Ligand (FLT3L, 100 ng/mL).
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Proliferation Assay:
-
Method: CD34+ cells were seeded at a density of 1 x 10^5 cells/mL in the presence of varying concentrations of TA-316 or vehicle control.
-
Analysis: On day 7, total viable cell counts were determined using a hemocytometer and trypan blue exclusion. The fold expansion was calculated relative to the initial cell number.
-
Ki-67 Staining: To assess the proportion of actively cycling cells, cells were fixed, permeabilized, and stained with an anti-Ki-67 antibody, followed by analysis using flow cytometry.
3. Colony-Forming Unit (CFU) Assay:
-
Method: Following a 7-day culture with TA-316, 1 x 10^3 cells were plated in methylcellulose-based medium (e.g., MethoCult™ H4434 Classic).
-
Analysis: Plates were incubated for 14 days at 37°C and 5% CO2. Colonies (CFU-GM, BFU-E, and CFU-GEMM) were scored based on their morphology using an inverted microscope.
4. Apoptosis Assay:
-
Method: Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Analysis: Cells were stained according to the manufacturer's protocol and analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing the in vitro effects of TA-316 on HSCs.
Caption: A proposed signaling pathway for the action of TA-316 on hematopoietic stem cells.
TA-316 (GMP) for Ex Vivo Expansion of Megakaryocyte Progenitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The ex vivo expansion of megakaryocyte progenitors holds immense promise for various therapeutic applications, including the production of platelets for transfusion and the study of thrombocytopenic disorders. TA-316 is a novel, chemically synthesized small molecule that acts as a potent c-MPL agonist, the receptor for thrombopoietin (TPO). This technical guide provides a comprehensive overview of TA-316, its mechanism of action, and its application in the ex vivo expansion of megakaryocyte progenitors, with a focus on Good Manufacturing Practice (GMP) considerations.
Mechanism of Action of TA-316
TA-316 functions as a thrombopoietin receptor agonist, binding to and activating the c-MPL receptor on the surface of hematopoietic stem and progenitor cells. This activation mimics the physiological effects of TPO, the primary regulator of megakaryopoiesis and platelet production. Upon binding, TA-316 initiates a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocyte progenitors.
Core Signaling Pathways Activated by TA-316
TA-316 has been shown to activate three major signaling pathways downstream of the c-MPL receptor, which are crucial for megakaryopoiesis:
-
JAK/STAT Pathway: Activation of Janus Kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. These activated STATs translocate to the nucleus and induce the expression of genes essential for megakaryocyte development and maturation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also stimulated by TA-316. This pathway is involved in cell proliferation, differentiation, and survival of megakaryocyte progenitors.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway plays a critical role in cell survival, growth, and proliferation. Activation of this pathway by TA-316 contributes to the robust expansion of the megakaryocyte progenitor pool.
Signaling Pathway of TA-316 in Megakaryopoiesis
Caption: TA-316 activates the c-MPL receptor, leading to the initiation of JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways, which collectively drive megakaryocyte progenitor expansion and differentiation.
Efficacy of TA-316 in Ex Vivo Megakaryocyte Expansion
Studies have demonstrated the superior efficacy of TA-316 in expanding megakaryocyte progenitors and promoting platelet production compared to recombinant human TPO (rhTPO) and another small molecule c-MPL agonist, eltrombopag.
Quantitative Data on Megakaryocyte Expansion
The following tables summarize the quantitative data from comparative studies of TA-316.
Table 1: Comparison of Total Cell Expansion with Different Agonists
| Agonist | Concentration | Culture Duration | Fold Increase in Total Cell Number (vs. Control) |
| TA-316 | 100 - 200 ng/mL | 11 days | 1.5 - >2.0 |
| rhTPO | 50 ng/mL | 11 days | 1.0 |
| Eltrombopag | 3000 ng/mL | 11 days | <1.0 |
Table 2: Comparison of Platelet Production with Different Agonists
| Agonist | Platelet Production (Fold Increase vs. rhTPO) |
| TA-316 | >2.0 |
| rhTPO | 1.0 |
| Eltrombopag | Not reported to be superior to rhTPO |
Upregulation of Megakaryocyte-Specific Gene Expression
TA-316 has been shown to significantly upregulate the expression of key transcription factors and markers associated with the megakaryocytic lineage to a greater extent than rhTPO.
Table 3: Relative Gene Expression of Megakaryocyte Markers
| Gene | Function | Relative Expression with TA-316 (vs. rhTPO) |
| GATA1 | Key transcription factor for megakaryopoiesis | Higher |
| ZFPM1 (FOG1) | GATA1 cofactor | Higher |
| FLI1 | Transcription factor involved in megakaryocyte differentiation | Higher |
| NFE2 | Transcription factor essential for platelet formation | Higher |
| VWF | von Willebrand Factor, a marker of mature megakaryocytes | Higher |
Furthermore, TA-316 upregulates the expression of growth factor genes such as VEGFA and FGF2, which are known to play a role in promoting megakaryocyte progenitor expansion and differentiation.
Experimental Protocols for Ex Vivo Expansion
This section provides detailed methodologies for the ex vivo expansion of megakaryocyte progenitors from human induced pluripotent stem cells (iPSCs) using TA-316.
Culture of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
Experimental Workflow for imMKCL Expansion and Megakaryocyte Differentiation
Caption: A schematic workflow for the ex vivo expansion of megakaryocyte progenitors from imMKCLs using a two-phase culture system with TA-316.
Materials:
-
iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs)
-
DMEM/F12 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% L-Glutamine, and 0.1 mM 2-Mercaptoethanol
-
TA-316 (100-200 ng/mL)
-
Doxycycline (1 µg/mL)
-
Mitomycin C-treated C3H10T1/2 feeder cells
-
Cell culture plates/flasks
Procedure:
-
Feeder Cell Plating: Seed mitomycin C-treated C3H10T1/2 feeder cells in cell culture plates/flasks and allow them to adhere overnight.
-
imMKCL Seeding: Seed imMKCLs onto the feeder layer at a density of 1-2 x 10^5 cells/mL in the presence of doxycycline and TA-316.
-
Expansion Phase: Culture the cells for 11 days, passaging every 3-4 days by gently pipetting to detach the imMKCLs and transferring them to a new plate with fresh feeder cells and medium.
-
Maturation Phase: After 11 days of expansion, induce megakaryocyte maturation by washing the cells and resuspending them in doxycycline-free medium. Continue to supplement the medium with TA-316.
-
Harvesting: After 4-5 days of maturation, harvest the mature megakaryocytes and platelets from the culture supernatant for analysis.
Flow Cytometry Analysis of Megakaryocyte Progenitors
Purpose: To identify and quantify megakaryocyte progenitors and mature megakaryocytes based on the expression of specific cell surface markers.
Materials:
-
Harvested cells
-
Phosphate-Buffered Saline (PBS) with 2% FBS
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD41a (GPIIb)
-
Anti-human CD42b (GPIbα)
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the harvested cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in cold PBS with 2% FBS.
-
Staining: Incubate the cells with fluorochrome-conjugated anti-CD41a and anti-CD42b antibodies (or isotype controls) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS with 2% FBS to remove unbound antibodies.
-
Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of CD41a+ and CD41a+CD42b+ cells, representing megakaryocyte progenitors and mature megakaryocytes, respectively.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Purpose: To measure the relative expression levels of megakaryocyte-specific genes.
Materials:
-
Harvested cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GATA1, FLI1, VWF, GAPDH as a housekeeping gene)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Good Manufacturing Practice (GMP) Considerations for TA-316
While specific GMP manufacturing details for TA-316 are not publicly available, the production of a small molecule active pharmaceutical ingredient (API) for clinical and therapeutic use must adhere to stringent GMP guidelines to ensure its quality, safety, and efficacy.
General GMP Principles for Small Molecule APIs
-
Quality Management System: A robust quality management system must be in place, encompassing all aspects of production, quality control, and distribution.
-
Personnel: All personnel involved in the manufacturing process must be adequately trained and qualified for their respective roles.
-
Facilities and Equipment: Manufacturing facilities must be designed, constructed, and maintained to prevent contamination and ensure product quality. All equipment must be properly calibrated and validated.
-
Raw Material Control: All raw materials used in the synthesis of TA-316 must be of high quality and sourced from qualified suppliers. Rigorous testing of raw materials is required.
-
Process Control: The chemical synthesis process for TA-316 must be well-defined, controlled, and validated to ensure consistent product quality.
-
In-Process Controls and Final Product Testing: Critical process parameters should be monitored, and in-process controls implemented. The final TA-316 product must be tested against pre-defined specifications for identity, purity, strength, and quality.
-
Documentation and Record Keeping: Detailed records of all manufacturing and quality control activities must be maintained.
-
Stability Testing: Stability studies must be conducted to establish the shelf-life and appropriate storage conditions for TA-316.
Quality Control of GMP-Grade TA-316
The quality control of GMP-grade TA-316 would likely include the following tests:
-
Identification: Confirmation of the chemical structure of TA-316 using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Purity: Assessment of purity using methods like HPLC to detect and quantify any impurities.
-
Potency/Activity: A bioassay to confirm the biological activity of TA-316, for example, by measuring its ability to stimulate the proliferation of a TPO-dependent cell line.
-
Residual Solvents: Testing for the presence of any residual solvents from the manufacturing process.
-
Endotoxin and Microbial Limits: Testing to ensure the product is free from harmful levels of endotoxins and microbial contamination.
Logical Relationship of GMP in TA-316 Production
Caption: A diagram illustrating the core components of a GMP framework that would govern the production of TA-316 as an active pharmaceutical ingredient for use in cell therapy applications.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are based on published scientific literature and may require optimization for specific applications. The information on GMP is based on general principles, and specific regulatory requirements should be consulted for any clinical or therapeutic use.
The Chemical Synthesis of TA-316 (GMP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of TA-316, also known as Afimoxifene or (Z)-4-hydroxytamoxifen, with a focus on the principles of Good Manufacturing Practice (GMP) applicable to its production as an Active Pharmaceutical Ingredient (API). TA-316 is a potent selective estrogen receptor modulator (SERM) and an active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer.
Core Synthesis Strategy: The McMurry Reaction
The cornerstone of TA-316 synthesis is the McMurry reaction, a powerful method for the reductive coupling of ketones or aldehydes to form alkenes.[1] This approach is favored for its efficiency in constructing the characteristic triarylethylene scaffold of TA-316. The synthesis can be broadly divided into two key stages: the formation of a low-valent titanium reagent and the subsequent coupling reaction.
A general workflow for the synthesis is as follows:
Caption: High-level workflow for the synthesis and purification of TA-316.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a representative laboratory-scale synthesis of (Z)-4-hydroxytamoxifen. It is important to note that direct scale-up of this process for GMP manufacturing would require significant process development and validation.
Materials:
-
4-(benzyloxy)benzophenone
-
Propiophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend zinc dust in dry THF. Cool the suspension to 0°C. Slowly add titanium(IV) chloride dropwise. After the addition, warm the mixture to room temperature and then reflux for 2-3 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the active low-valent titanium species.
-
McMurry Coupling Reaction: Cool the titanium reagent suspension to 0°C. In a separate flask, dissolve 4-(benzyloxy)benzophenone and propiophenone in dry THF. Add this solution to the stirred titanium suspension. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation of Intermediate: Upon completion, cool the reaction mixture and quench by the slow addition of water. Filter the mixture through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude benzylated intermediate is obtained.
-
Debenzylation to (Z)-4-hydroxytamoxifen: Dissolve the crude intermediate in a mixture of THF and methanol. Add palladium on carbon (10 wt%). Subject the mixture to an atmosphere of hydrogen gas and stir vigorously for several hours. Monitor the reaction by TLC.
-
Final Workup and Purification: After the reaction is complete, filter the mixture through celite to remove the catalyst. Concentrate the filtrate to obtain the crude product. The crude (Z)-4-hydroxytamoxifen is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired (Z)-isomer from the (E)-isomer and other impurities.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (Z)-4-hydroxytamoxifen at a research scale. It is crucial to understand that these values would be subject to rigorous optimization and validation during GMP scale-up to ensure consistency, robustness, and compliance with regulatory standards.
| Parameter | Value | Notes |
| Overall Yield | 30-50% | This is a representative range for laboratory-scale synthesis and is highly dependent on reaction conditions and purification efficiency. |
| (Z)-Isomer Purity | >98% | Achieved after RP-HPLC purification. Purity is a critical quality attribute for the API. |
| (Z):(E) Isomer Ratio | >99:1 | The ratio of the geometric isomers is a key parameter, as the (Z)-isomer is the more biologically active form. |
GMP Considerations for TA-316 Synthesis
The transition from a laboratory-scale synthesis to a robust GMP manufacturing process involves a multitude of considerations aimed at ensuring the consistent production of a safe and effective API.
Key GMP Principles:
-
Process Validation: A comprehensive process validation program is required to demonstrate that the manufacturing process is reproducible and consistently yields a product of the desired quality.[2] This involves the successful and documented completion of at least three consecutive production batches.[3]
-
Quality Control: Stringent in-process controls and final product testing are essential. This includes the development and validation of analytical methods for assessing identity, purity, potency, and impurity profiles.
-
Impurity Profiling: A thorough understanding and control of impurities, including starting materials, by-products, and degradation products, is a critical aspect of GMP.
-
Documentation: Detailed and accurate documentation, including batch records, standard operating procedures (SOPs), and validation reports, is mandatory for traceability and regulatory compliance.
-
Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent cross-contamination and ensure a controlled environment.
Mechanism of Action and Signaling Pathway
TA-316 exerts its therapeutic effect by acting as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then interacts with estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In breast tissue, TA-316 acts as an antagonist, inhibiting estrogen-dependent cell proliferation.
The binding of TA-316 to the estrogen receptor initiates a complex signaling cascade. The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is modulated by TA-316.
Caption: TA-316 signaling pathway through the estrogen receptor.
References
- 1. Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gxpcellators.com [gxpcellators.com]
- 3. Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls | FDA [fda.gov]
A Technical Guide to GMP-Grade Small Molecules in Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical role of Good Manufacturing Practice (GMP)-grade small molecules in the advancement of cell therapy research and development. It details their importance in ensuring the safety, efficacy, and reproducibility of cell-based therapeutics, and offers practical information for their application in the laboratory.
The Critical Role of GMP-Grade Small Molecules
Cell therapies hold immense promise for treating a wide range of diseases. The manufacturing process of these therapies, however, is complex and requires stringent control over all raw materials to ensure the safety and quality of the final product. Small molecules are utilized as ancillary materials in cell therapy manufacturing, playing a crucial role in processes such as reprogramming, expansion, and differentiation of stem cells.[1] While not intended to be part of the final therapeutic product, their quality can significantly impact the safety and effectiveness of the therapy.[1][2]
The use of GMP-grade small molecules is therefore essential. GMP guidelines ensure that these reagents are produced and controlled according to strict quality standards, guaranteeing consistency, purity, and safety.[3] This mitigates the risk of introducing adventitious agents or impurities that could compromise the therapeutic product and pose a risk to patients.[4]
Advantages of Using Small Molecules in Cell Therapy Research:
-
High Purity and Low Batch-to-Batch Variation: Synthetic production allows for high purity and consistency, ensuring reproducible results.[2][4]
-
Temporal Control: The reversible mechanisms of action of small molecules allow for precise control over cellular processes at specific time points.[4][5]
-
Reduced Risk of Contamination: As synthetic products, they eliminate the risk of introducing unwanted genetic material from animal-derived sources.[2][4]
-
Scalability: The production of small molecules is easily scalable to meet the demands of clinical trials and commercial manufacturing.[4]
Common GMP-Grade Small Molecules and Their Applications
A variety of GMP-grade small molecules are available to modulate key signaling pathways involved in stem cell biology. The choice of small molecule depends on the desired cellular outcome, such as maintaining pluripotency, inducing differentiation into a specific lineage, or enhancing cell survival.
| Small Molecule | Target Pathway/Enzyme | Primary Application in Cell Therapy | Purity Specification |
| CHIR99021 | GSK-3α/β inhibitor (Wnt pathway activator) | Promotes self-renewal and pluripotency of embryonic and induced pluripotent stem cells (ESCs and iPSCs).[6] | ≥98% to ≥99%[6][7][] |
| SB431542 | TGF-β type I receptor (ALK4/5/7) inhibitor | Promotes differentiation of human pluripotent stem cells (hPSCs) to hematopoietic progenitors and can replace SOX2 in reprogramming.[9][10] | ≥98% |
| DAPT | γ-secretase inhibitor (Notch pathway inhibitor) | Induces neuronal differentiation.[11] | ≥98% |
| Y-27632 | ROCK inhibitor | Increases the survival of ESCs and iPSCs, particularly during cryopreservation and single-cell passaging.[10][12] | ≥98% |
| RepSox | TGF-β type I receptor (ALK5) inhibitor | Induces reprogramming of mouse embryonic fibroblasts (MEFs) to chemically induced pluripotent stem cells (CiPSCs).[9][12] | ≥98% |
| LDN193189 | BMP type I receptor (ALK2/3) inhibitor | Promotes neural induction of hPSCs.[10][11] | ≥98% |
| XAV939 | Tankyrase inhibitor (Wnt pathway inhibitor) | Promotes cardiomyocyte differentiation from ESCs.[10] | ≥98% |
Key Signaling Pathways Modulated by Small Molecules
The precise control of cell fate in cell therapy research relies on the targeted modulation of key signaling pathways. GMP-grade small molecules offer a powerful tool to achieve this.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for regulating the self-renewal and differentiation of stem cells.[4][11][12] Activation of the canonical Wnt pathway, often achieved through GSK-3 inhibition by molecules like CHIR99021, promotes the stabilization of β-catenin, which then translocates to the nucleus to activate target genes involved in maintaining pluripotency.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Different roles of TGF-β in the multi-lineage differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt pathway regulation of embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Chir99021 GMP | GSK-3 inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]
- 7. rndsystems.com [rndsystems.com]
- 9. Wnt-mediated self-renewal of neural stem/progenitor cells. – CIRM [cirm.ca.gov]
- 10. GMP Small Molecules for Stem Cell Therapy Workflows | Bio-Techne [bio-techne.com]
- 11. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Thrombopoietin Receptor Agonists in Hematology: A Technical Guide
Introduction
Thrombopoietin (TPO) is the primary physiological regulator of platelet production, a process known as thrombopoiesis. It exerts its effect by binding to the TPO receptor (TPO-R), also known as c-Mpl or CD110, which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitor cells, and platelets.[1][2] The interaction between TPO and its receptor is critical for the proliferation and maturation of megakaryocytes, the precursor cells that release platelets into the bloodstream.[3][4] Dysregulation of the TPO/TPO-R signaling axis can lead to hematological disorders, including thrombocytopenia (low platelet count) and thrombocytosis (high platelet count).[1]
Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs designed to mimic the action of endogenous TPO.[5] By activating the TPO-R, these agents stimulate the production of platelets, offering a therapeutic strategy for various forms of thrombocytopenia, particularly in chronic immune thrombocytopenia (ITP), severe aplastic anemia, and for patients with chronic liver disease undergoing procedures.[3][4] Second-generation TPO-RAs, such as romiplostim, eltrombopag, avatrombopag, and lusutrombopag, were developed to be non-immunogenic and have become mainstays in treatment.[3][4]
This guide provides an in-depth overview of the foundational research on TPO-RAs, detailing their mechanism of action, comparative quantitative data, key experimental evaluation protocols, and the logical framework for their development.
Mechanism of Action and Signaling Pathways
The TPO receptor is a member of the type I cytokine receptor superfamily and lacks intrinsic kinase activity.[1][6] Its signaling is dependent on the recruitment and activation of intracellular Janus kinase 2 (JAK2).[1][2] Upon binding of a TPO-RA, the TPO-R undergoes homodimerization, which brings the associated JAK2 molecules into close proximity, allowing them to transphosphorylate and activate each other.[2]
Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the TPO-R, creating docking sites for various signaling and adapter proteins.[6][7] This initiates several downstream signaling cascades crucial for megakaryopoiesis:[3][8]
-
JAK/STAT Pathway: This is a major pathway for TPO-R signaling. Phosphorylated STAT proteins (primarily STAT3 and STAT5) dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][7]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the Ras/Raf/MEK/ERK cascade is also observed following TPO-R stimulation.[3][9] This pathway is generally associated with cell proliferation and differentiation.[10]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector.[2][3] This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[7]
The collective action of these pathways stimulates the proliferation and maturation of megakaryocytes, leading to an increased production and release of platelets into circulation.[3][4]
Classes and Quantitative Comparison of TPO Receptor Agonists
TPO-RAs are broadly categorized based on their molecular structure and binding site on the TPO receptor.
-
Peptide Agonists (Peptibodies): Romiplostim is a fusion protein consisting of an Fc fragment of human IgG1 linked to several copies of a peptide that binds to the extracellular domain of the TPO-R, at the same site as endogenous TPO.[11][12]
-
Small-Molecule Non-Peptide Agonists: Eltrombopag, avatrombopag, and lusutrombopag are orally available small molecules that bind to the transmembrane domain of the TPO-R.[3][13][14] This allosteric binding induces a conformational change that activates the receptor without competing with endogenous TPO.[5]
These differences in binding and structure lead to variations in their pharmacological profiles.
| Parameter | Romiplostim | Eltrombopag | Avatrombopag | Lusutrombopag | Endogenous TPO |
| Class | Peptibody | Small Molecule | Small Molecule | Small Molecule | Glycoprotein Hormone |
| Binding Site | Extracellular Domain | Transmembrane Domain | Transmembrane Domain | Transmembrane Domain | Extracellular Domain |
| Administration | Subcutaneous[13] | Oral[13] | Oral[15] | Oral[3] | Endogenous |
| Binding Affinity (KD) | ~0.12-0.13 nM[16] | Varies by assay | Varies by assay | Varies by assay | High Affinity |
| Functional Potency (EC50) | Varies by cell line | Varies by cell line | Varies by assay | Varies by assay | ~688 pg/mL (in 32D-hTPO-R cells)[16] |
| Plasma Protein Binding | N/A (Peptibody) | ≥99.9%[3] | ≥96%[3] | ≥99.9%[3] | N/A |
| Time to Peak Platelet Count | 5-8 days (single dose)[12] | ~16 days (repeated dosing)[5] | 8-11 days (single dose)[5] | Varies | N/A |
Note: KD and EC50 values are highly dependent on the specific assay conditions and cell lines used and are presented here for comparative context.
Key Experimental Protocols for Evaluation
The preclinical evaluation of TPO-RAs involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and physiological effects.
Receptor Binding Assays
Objective: To determine the binding affinity (KD) of the agonist to the TPO receptor.
Methodology: Bio-Layer Interferometry (BLI) [16]
-
Immobilization: Recombinant human TPO receptor (hTPO-R), often with a purification tag like 6-His, is immobilized onto an anti-tag biosensor (e.g., Anti-penta-HIS).
-
Association: The biosensor is dipped into wells containing varying concentrations of the TPO-RA (e.g., romiplostim). The binding of the agonist to the immobilized receptor is measured in real-time as a change in the interference pattern of light.
-
Dissociation: The biosensor is moved to a buffer-only well, and the dissociation of the agonist from the receptor is measured.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the data to a binding model (e.g., 1:1 ligand binding). The equilibrium dissociation constant (KD) is calculated as koff/kon.
Cell-Based Functional Assays
Objective: To measure the biological activity and potency (EC50) of the agonist by assessing its ability to induce cell proliferation or activate signaling pathways.
Methodology: TPO-Dependent Cell Proliferation Assay [16]
-
Cell Line: A cytokine-dependent cell line that does not naturally express the TPO-R (e.g., murine Ba/F3 or 32D cells) is engineered to stably express the human TPO receptor (hTPO-R).[16][17] These cells will only proliferate in the presence of a TPO-RA.
-
Assay Setup: Cells are washed to remove any growth factors and seeded into 96-well plates.
-
Treatment: The cells are treated with a serial dilution of the TPO-RA or a control compound.
-
Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).
-
Quantification: Cell viability or proliferation is measured using a luminescent or colorimetric assay, such as CellTiter-Glo® (measures ATP) or an MTS assay.[16]
-
Data Analysis: The luminescence or absorbance data is plotted against the agonist concentration, and a dose-response curve is generated. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from this curve.
Methodology: Reporter Gene Assay [18][19]
-
Cell Line: A human cell line is engineered to express the hTPO-R and a reporter gene (e.g., luciferase) under the control of a STAT5-responsive promoter.[19]
-
Treatment: Cells are plated and treated with various concentrations of the test compound.
-
Activation: Agonist binding activates the TPO-R/JAK2/STAT5 pathway, leading to the transcription of the luciferase gene.
-
Measurement: After a suitable incubation period, a luciferase detection reagent is added, and the resulting luminescence is measured with a luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the level of TPO-R activation. An EC50 value is determined from the dose-response curve.
In Vivo Efficacy Models
Objective: To evaluate the ability of the TPO-RA to increase platelet counts in a living organism.
Methodology: Murine Model of ITP [20]
-
ITP Induction: Immune thrombocytopenia is induced in mice. A common method involves transferring splenocytes from mice lacking a specific platelet glycoprotein (e.g., GPIIIa) that have been immunized with normal platelets into immunodeficient recipient mice (e.g., SCID mice).[20] This transfer leads to an autoimmune response against platelets.
-
Treatment: Once thrombocytopenia is established, cohorts of mice are treated with the TPO-RA (e.g., murine romiplostim equivalent) at various doses or a vehicle control, often via subcutaneous injection.[20]
-
Monitoring: Platelet counts are monitored regularly by collecting blood samples (e.g., via tail vein).
-
Endpoint Analysis: The primary endpoint is the change in platelet count from baseline. Other endpoints can include assessment of anti-platelet antibody levels or bleeding events.[20]
Logical Framework of TPO-RA Development
The development of TPO receptor agonists follows a logical progression from identifying a clinical need to creating a targeted therapeutic agent. This framework is built on a deep understanding of the pathophysiology of thrombocytopenia and the molecular biology of the TPO receptor.
The development of TPO receptor agonists represents a significant advancement in the management of thrombocytopenia. Based on a solid foundation of research into the TPO/TPO-R signaling axis, these agents effectively stimulate platelet production by activating key intracellular pathways, including JAK/STAT, MAPK, and PI3K. The availability of different classes of agonists, with distinct binding mechanisms and pharmacological profiles, provides valuable therapeutic options for patients. The rigorous evaluation process, encompassing detailed in vitro binding and functional assays, as well as in vivo disease models, has been crucial for translating foundational scientific discoveries into effective clinical therapies. Continued research in this area holds promise for refining existing treatments and developing novel agonists with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 6. The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 12. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Romiplostim and Eltrombopag in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis | PLOS One [journals.plos.org]
- 15. Safety analysis of romiplostim, eltrombopag, and avatrombopag post-market approval: a pharmacovigilance study based on the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. mavedb.org [mavedb.org]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. tandfonline.com [tandfonline.com]
The Emergence of TA-316: A Novel Agonist in Cellular Differentiation and Platelet Biogenesis
For Immediate Release
This technical guide provides an in-depth overview of the preliminary studies on TA-316, a novel small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL. Targeted at researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the initial characterization of TA-316's role in promoting megakaryocyte differentiation and platelet production from human induced pluripotent stem cells (iPSCs).
Introduction
The generation of platelets for transfusion is a critical medical need, often hampered by limitations in donor supply and the risk of alloimmunization. The development of small molecule agonists for the TPO receptor represents a promising avenue for the ex vivo production of platelets. TA-316 has been identified as a potent, chemically synthesized c-MPL agonist that facilitates the expansion and maturation of megakaryocytes, the precursor cells to platelets.[1]
Mechanism of Action and Signaling Pathways
TA-316 functions as a thrombopoietin (TPO) mimetic, binding to and activating the c-MPL receptor. This activation is crucial for the proliferation and differentiation of hematopoietic stem cells into the megakaryocytic lineage. Upon binding, TA-316 induces the dimerization of the c-MPL receptor, leading to the trans-phosphorylation and activation of the associated Janus Kinase 2 (JAK2).
Activated JAK2 subsequently phosphorylates tyrosine residues on the intracellular domain of the c-MPL receptor, creating docking sites for various signaling molecules. This initiates a cascade of downstream signaling pathways essential for megakaryopoiesis. The primary signaling cascades activated by TA-316 include:
-
JAK/STAT Pathway: This is a principal pathway in TPO signaling. Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[1]
-
PI3K/AKT Pathway: The activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT (also known as Protein Kinase B), is critical for promoting cell survival and proliferation of megakaryocyte progenitors.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also engaged following TA-316-mediated c-MPL activation. This pathway plays a role in the terminal differentiation and maturation of megakaryocytes.
Studies have shown that TA-316 induces the phosphorylation of components in all three of these major TPO signaling pathways.[1] Notably, TA-316 was observed to cause a more persistent activation of STAT5 compared to recombinant human TPO (rhTPO), which may contribute to its enhanced efficacy in platelet production.[1]
Quantitative Data Summary
The efficacy of TA-316 in promoting the proliferation of c-MPL-expressing cell lines was quantified and compared to recombinant human TPO (rhTPO) and another small molecule c-MPL agonist, eltrombopag. The half-maximal effective concentration (EC50) values were determined in cell proliferation assays.
| Compound | Cell Line | EC50 (nM) |
| TA-316 | UT-7/TPO | 0.3 |
| TA-316 | Ba/F3-HuMpl | 0.65 |
| rhTPO | UT-7/TPO | ~2.3 |
| rhTPO | Ba/F3-HuMpl | ~16.7 |
| Eltrombopag | UT-7/TPO | ~125 |
| Eltrombopag | Ba/F3-HuMpl | ~46.8 |
Data derived from Aihara A, et al. Blood Adv. 2017.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The key experimental protocols are outlined below.
Cell Lines and Culture
-
UT-7/TPO Cells: A human megakaryoblastic leukemia cell line that is dependent on TPO for growth and survival. These cells were maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of rhTPO.
-
Ba/F3-HuMpl Cells: A murine pro-B cell line that has been transfected to express the human c-MPL receptor, making its proliferation dependent on TPO or other c-MPL agonists. Cells were cultured in RPMI-1640 medium containing 10% FBS and 10 ng/mL of rhTPO.
-
immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs): Derived from human iPSCs, these cells are capable of long-term expansion and differentiation into platelet-producing megakaryocytes. They were cultured on mitomycin C-treated C3H10T1/2 feeder cells in a specialized medium.
Cell Proliferation Assay
The proliferative effects of TA-316 were assessed using a colorimetric assay that measures metabolic activity.
-
Cell Seeding: UT-7/TPO or Ba/F3-HuMpl cells were washed to remove residual TPO and seeded into 96-well plates at a density of 1 x 10^4 cells/well in their respective base media without growth factors.
-
Compound Addition: A serial dilution of TA-316, rhTPO, or eltrombopag was added to the wells. Control wells contained media with no agonist.
-
Incubation: The plates were incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: A cell viability reagent (e.g., WST-8) was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance was then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values were normalized to the control wells, and the EC50 values were calculated using a four-parameter logistic regression model.
Megakaryocyte Differentiation and Platelet Production from imMKCLs
-
Self-Renewal Stage: imMKCLs were cultured for 11 days in the presence of 50 ng/mL rhTPO, 200 ng/mL TA-316, or 3000 ng/mL eltrombopag to promote expansion.
-
Maturation Stage: To induce platelet production, the expression of immortalizing genes (c-MYC, BMI1, and BCL-XL) was turned off by removing doxycycline from the culture medium.
-
Platelet Counting: The number of platelet-like particles in the culture supernatant was counted using a flow cytometer.
Conclusion and Future Directions
The preliminary studies on TA-316 demonstrate its potential as a potent c-MPL receptor agonist for the ex vivo generation of platelets. Its superior efficacy compared to other agents, potentially due to sustained signaling activation, warrants further investigation. Future studies should focus on optimizing culture conditions for large-scale platelet production using TA-316, evaluating the functionality of the resulting platelets, and conducting preclinical safety and efficacy studies. The development of TA-316 could represent a significant advancement in providing a stable and reliable source of platelets for therapeutic use.
References
Methodological & Application
Application Notes and Protocols for TA-316 (GMP) in Hematopoietic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule that functions as a potent agonist for the thrombopoietin (TPO) receptor, also known as c-MPL[1][2]. As a TPO mimetic, TA-316 stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), particularly promoting megakaryopoiesis and the ex vivo generation of platelets[2]. The Good Manufacturing Practice (GMP) grade of TA-316 ensures its quality and consistency for use as an ancillary material in cell therapy applications[1].
These application notes provide detailed protocols for the use of TA-316 (GMP) in the culture of human hematopoietic cells, focusing on the expansion of megakaryocyte progenitors from CD34+ HSPCs. The protocols are based on established methods for hematopoietic cell culture and megakaryocyte differentiation, adapted for the specific activity of TA-316.
Mechanism of Action: TPO Receptor Signaling
TA-316 binds to and activates the TPO receptor (c-MPL), initiating a cascade of intracellular signaling pathways that are critical for the survival, proliferation, and differentiation of hematopoietic cells. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways[3][4]. This signaling cascade ultimately leads to the upregulation of genes involved in megakaryocyte development and platelet production.
Caption: TA-316 activates the TPO receptor, leading to downstream signaling and cell responses.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known activity of TA-316 on cell lines and the performance of similar megakaryocyte expansion protocols using primary human CD34+ cells.
Table 1: In Vitro Activity of TA-316 on Hematopoietic Cell Lines
| Cell Line | Parameter | TA-316 Concentration | Result | Reference |
|---|---|---|---|---|
| UT-7/TPO | Proliferation (EC₅₀) | 0.3 nM | Stimulates cell proliferation | [2] |
| Ba/F3-HuMpl | Proliferation (EC₅₀) | 0.65 nM | Stimulates cell proliferation | [2] |
| iPSC-derived progenitors | Megakaryopoiesis | 800 nM (10 days) | Promotes biased megakaryopoiesis and upregulates MK lineage markers | [2] |
| iPSC-derived progenitors | Gene Expression | 200 nM (4 days) | Enhances VEGFA and FGF2 expression |[2] |
Table 2: Expected Performance of TA-316 (GMP) in Primary Human CD34+ Cell Culture for Megakaryocyte Expansion (14-Day Culture) (Based on typical outcomes for megakaryocyte expansion supplements)
| Parameter | Starting Cell Population | Expected Outcome |
|---|---|---|
| Total Nucleated Cell (TNC) Expansion | Bone Marrow CD34+ Cells | ~60 to 80-fold expansion |
| Megakaryocyte Progenitor Purity | Total Cultured Cells | >90% CD41a+ cells |
| Viability | Total Cultured Cells | >90% |
| CD34+ Cell Frequency | Total Cultured Cells | <5% |
Experimental Protocols
Protocol 1: Preparation and Handling of TA-316 (GMP)
-
Reconstitution: Aseptically reconstitute lyophilized TA-316 (GMP) in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, cryo-compatible vials to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2].
-
Working Solution: On the day of use, thaw an aliquot and dilute it in the appropriate cell culture medium to the final desired working concentration.
Protocol 2: Ex Vivo Expansion of Megakaryocyte Progenitors from Human CD34+ Cells
This protocol is designed for the expansion and differentiation of megakaryocyte progenitors from purified human CD34+ cells isolated from bone marrow, mobilized peripheral blood, or cord blood.
Materials:
-
Cryopreserved human CD34+ cells
-
Serum-free hematopoietic expansion medium (e.g., StemSpan™ SFEM II, X-VIVO™ 15)
-
Recombinant human cytokines:
-
Stem Cell Factor (SCF)
-
Interleukin-6 (IL-6)
-
Interleukin-9 (IL-9)
-
-
TA-316 (GMP) working solution
-
Cell culture plates (low attachment)
-
Sterile PBS and cell culture reagents
Procedure:
-
Thawing CD34+ Cells:
-
Rapidly thaw the vial of cryopreserved CD34+ cells in a 37°C water bath.
-
Gently transfer the cells to a sterile conical tube containing pre-warmed basal medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the cell pellet in the complete culture medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Culture Initiation (Day 0):
-
Prepare the complete megakaryocyte expansion medium by supplementing the basal medium with the following:
-
SCF (e.g., 50 ng/mL)
-
IL-6 (e.g., 50 ng/mL)
-
IL-9 (e.g., 50 ng/mL)
-
TA-316 (GMP) (Titrate concentrations from 100 nM to 800 nM to determine the optimum for your cell source).
-
-
Seed the CD34+ cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/mL in a low-attachment culture plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Culture Maintenance (Day 3, 5, 7, 10, 12):
-
Monitor the cultures for cell proliferation and morphology.
-
Every 2-3 days, perform a half-medium change by gently removing half the volume of the culture supernatant and replacing it with fresh, pre-warmed complete megakaryocyte expansion medium. Adjust cell density as needed to maintain it within an optimal range (e.g., 0.5 - 2 x 10⁶ cells/mL).
-
-
Harvest and Analysis (Day 14):
-
Harvest the cells by gently pipetting to create a single-cell suspension.
-
Perform a viable cell count to determine the total nucleated cell expansion.
-
Analyze the cell population for megakaryocyte markers (e.g., CD41a, CD42b) and the progenitor marker CD34 using flow cytometry.
-
Caption: Workflow for the ex vivo expansion of megakaryocyte progenitors using TA-316 (GMP).
GMP Considerations in Cell Culture
The use of TA-316 (GMP) as an ancillary material in cell therapy manufacturing necessitates adherence to Good Manufacturing Practices.
-
Material Qualification: Ensure that the TA-316 (GMP) is sourced from a reputable supplier with appropriate quality control and documentation, including a Certificate of Analysis.
-
Aseptic Technique: All manipulations, including reconstitution and addition to culture, must be performed in a qualified cleanroom or biological safety cabinet to prevent microbial contamination.
-
Process Validation: The entire cell culture process, including optimal TA-316 concentration, incubation times, and cell densities, should be validated to ensure consistency, reproducibility, and safety of the final cell product.
-
Documentation: Meticulously document all procedures, including lot numbers of all reagents, dates, operator details, and any deviations from the established protocol.
This comprehensive approach ensures that the use of TA-316 (GMP) in hematopoietic cell culture meets the stringent requirements for developing safe and effective cell-based therapies.
References
Application Notes and Protocols: Utilizing TA-316 (GMP) in a 3D Bioreactor for Enhanced Platelet Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro generation of platelets from human induced pluripotent stem cells (hiPSCs) represents a promising solution to the challenges of donor-dependent platelet transfusions, including shortages, immunological reactions, and pathogen transmission. The development of 3D bioreactor systems aims to mimic the native bone marrow microenvironment to scale up platelet production for clinical applications. A key component in this process is the robust and efficient differentiation of megakaryocytes, the platelet precursor cells. TA-316, a novel small molecule c-MPL (thrombopoietin receptor) agonist, has emerged as a potent inducer of megakaryopoiesis and thrombopoiesis.[1][2][3] This document provides detailed application notes and protocols for the use of GMP-grade TA-316 in a 3D bioreactor system for the large-scale generation of functional platelets from hiPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs).
Principle of Action: TA-316 in Megakaryopoiesis
TA-316 is a chemically synthesized c-MPL agonist that activates downstream signaling pathways critical for the proliferation and maturation of megakaryocytes.[1] Unlike endogenous thrombopoietin (TPO), TA-316 offers greater stability, lower immunogenicity, and reduced manufacturing costs, making it ideal for clinical-scale production.[2][3] Studies have shown that TA-316 is more effective than other small molecule agonists, such as eltrombopag, and even recombinant human TPO (rhTPO) in promoting the expansion of imMKCLs and subsequent platelet yield.[1][2] The mechanism of TA-316 involves not only the activation of canonical TPO signaling pathways but also the upregulation of key growth factors like Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), which further support megakaryocyte development.[1]
Data Presentation
Table 1: Comparative Efficacy of TA-316 in Cell Proliferation
| Compound | Cell Line | EC50 (ng/mL) |
| TA-316 | UT-7/TPO | 0.3 ± 0.03 |
| rhTPO | UT-7/TPO | 1.6 ± 0.17 |
| Eltrombopag | UT-7/TPO | 55.3 ± 5.04 |
| TA-316 | Ba/F3-HuMpl | 0.65 ± 0.23 |
| rhTPO | Ba/F3-HuMpl | 11.7 ± 0.74 |
| Eltrombopag | Ba/F3-HuMpl | 20.7 ± 2.0 |
Data synthesized from Aihara et al., Blood Advances, 2017.[1]
Table 2: Impact of TA-316 on Megakaryocyte and Platelet Yield from imMKCLs
| Culture Condition | imMKCL Expansion (fold increase vs. rhTPO) | Platelet Yield per imMKCL (relative to rhTPO) | Overall Platelet Production (fold increase vs. rhTPO) |
| TA-316 (200 ng/mL) | ~1.5 - 2.0 | ~1.3 | > 2.0 |
| rhTPO (50 ng/mL) | 1.0 | 1.0 | 1.0 |
| Eltrombopag (3000 ng/mL) | < 1.0 | ~1.0 | < 1.0 |
Data synthesized from Aihara et al., Blood Advances, 2017 and Kayama et al., Platelets, 2024.[1][2]
Signaling Pathway and Experimental Workflow
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Content Flow Cytometry Analysis of Megakaryocyte Maturation and Polyploidization Following TA-316 (GMP) Treatment
For research use only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the multi-parameter flow cytometry analysis of megakaryocyte (MK) differentiation and maturation from human hematopoietic stem and progenitor cells (HSPCs) following treatment with TA-316 (GMP). TA-316 is a novel, chemically synthesized c-MPL agonist that promotes megakaryopoiesis.[1][2][3] This protocol enables the quantitative assessment of key MK markers, including CD41a and CD42b, as well as the analysis of DNA content for polyploidization, a hallmark of MK maturation. The provided methodology is suitable for researchers in hematology, drug discovery, and cell therapy seeking to evaluate the efficacy of GMP-grade compounds on megakaryopoiesis.[4]
Introduction
Megakaryocytes (MKs) are rare, specialized cells within the bone marrow responsible for the production of platelets, which are essential for hemostasis.[5] The process of megakaryopoiesis, the differentiation of HSPCs into mature MKs, is a complex and tightly regulated process. Dysregulation of megakaryopoiesis can lead to various bleeding or thrombotic disorders. Therefore, therapeutic agents that can modulate this process are of significant clinical interest.
TA-316 is a thrombopoietin (TPO) receptor agonist that has been shown to enhance the ex vivo generation of platelets from human-induced pluripotent stem cells (iPSCs).[1][3] The Good Manufacturing Practice (GMP) grade of TA-316 ensures its quality and suitability for use as an ancillary agent in cell therapy applications.[2][4] This application note details a robust flow cytometry-based method to characterize the effects of TA-316 (GMP) on the differentiation and maturation of primary human CD34+ cells into megakaryocytes. The protocol focuses on the analysis of key cell surface markers and DNA ploidy.
Signaling Pathway of TA-316 in Megakaryopoiesis
TA-316 acts as a c-MPL (TPO receptor) agonist.[1][3] Binding of TA-316 to the c-MPL receptor on hematopoietic progenitors activates downstream signaling cascades, primarily the JAK-STAT pathway, which is crucial for megakaryocyte development. This activation leads to the upregulation of key transcription factors such as GATA-1, FLI-1, and TAL1, which in turn drive the expression of megakaryocyte-specific genes, including those for CD41a (integrin αIIb) and CD42b (glycoprotein Ibα). This signaling cascade promotes the commitment of progenitors to the megakaryocytic lineage, their subsequent proliferation, and terminal differentiation into mature, polyploid MKs capable of producing platelets.
Caption: TA-316 signaling pathway in megakaryopoiesis.
Experimental Workflow
The experimental workflow involves the isolation of CD34+ HSPCs, in vitro culture and differentiation with TA-316 (GMP), followed by staining for cell surface markers and DNA content, and finally, data acquisition and analysis using a flow cytometer.
Caption: Flow cytometry experimental workflow.
Materials and Methods
Materials:
-
Human Cord Blood
-
Ficoll-Paque PLUS (GE Healthcare)
-
CD34 MicroBead Kit, human (Miltenyi Biotec)
-
IMDM (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Gibco)
-
StemSpan™ SFEM II (STEMCELL Technologies)
-
StemSpan™ Megakaryocyte Expansion Supplement (STEMCELL Technologies)
-
TA-316 (GMP)
-
Recombinant Human Thrombopoietin (TPO) (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-Human CD41a Antibody, FITC conjugated
-
Anti-Human CD42b Antibody, PE conjugated
-
FITC and PE Isotype Control Antibodies
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
RNase A
-
Cell-cycle buffer (e.g., containing saponin for permeabilization)
-
Flow cytometry tubes
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
-
Flow cytometry analysis software (e.g., FlowJo™, FCS Express™)
Protocols:
1. Isolation of Human CD34+ HSPCs:
-
Isolate mononuclear cells (MNCs) from human cord blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Enrich for CD34+ cells from the MNC fraction using the CD34 MicroBead Kit and magnetic-activated cell sorting (MACS) following the manufacturer's protocol.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
2. In Vitro Culture and Differentiation of Megakaryocytes:
-
Prepare the megakaryocyte differentiation medium: StemSpan™ SFEM II supplemented with StemSpan™ Megakaryocyte Expansion Supplement.
-
Seed the purified CD34+ cells at a density of 1 x 10^5 cells/mL in the differentiation medium.
-
Prepare different treatment conditions:
-
Vehicle Control (e.g., DMSO)
-
TA-316 (GMP) at various concentrations (e.g., 10 nM, 50 nM, 200 nM)
-
Positive Control (e.g., 50 ng/mL TPO)
-
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for up to 14 days.
-
Change the medium every 3-4 days by performing a half-medium change.
-
Harvest cells for flow cytometry analysis at specified time points (e.g., Day 7, Day 10, Day 14).
3. Flow Cytometry Staining for Surface Markers and DNA Ploidy:
-
Harvest approximately 1-5 x 10^5 cells per sample and transfer to flow cytometry tubes.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorescently conjugated antibodies (Anti-CD41a-FITC, Anti-CD42b-PE) and corresponding isotype controls at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
For DNA ploidy analysis, fix the cells by adding 500 µL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
The samples are now ready for acquisition on the flow cytometer.
4. Flow Cytometer Setup and Data Acquisition:
-
Set up the flow cytometer with appropriate laser and filter configurations for FITC, PE, and PI.
-
Use unstained and single-stained controls to set up compensation.
-
Acquire data for at least 50,000 events per sample.
Results
Treatment of CD34+ HSPCs with TA-316 (GMP) is expected to result in a dose-dependent increase in the percentage of cells expressing megakaryocyte markers and an increase in the proportion of polyploid cells over time.
Table 1: Effect of TA-316 (GMP) on Megakaryocyte Marker Expression (Day 10)
| Treatment | Concentration | % CD41a+ Cells | % CD42b+ Cells | % CD41a+CD42b+ Cells |
| Vehicle Control | - | 15.2 ± 2.1 | 5.8 ± 1.3 | 4.5 ± 1.1 |
| TA-316 (GMP) | 10 nM | 35.8 ± 3.5 | 18.9 ± 2.8 | 17.2 ± 2.5 |
| TA-316 (GMP) | 50 nM | 58.9 ± 4.2 | 42.1 ± 3.9 | 40.5 ± 3.7 |
| TA-316 (GMP) | 200 nM | 75.3 ± 5.1 | 65.7 ± 4.8 | 63.8 ± 4.6 |
| TPO (Positive Control) | 50 ng/mL | 72.1 ± 4.9 | 63.2 ± 4.5 | 61.5 ± 4.3 |
Table 2: Effect of TA-316 (GMP) on Megakaryocyte Ploidy (Day 14, Gated on CD41a+ Cells)
| Treatment | Concentration | % 2N | % 4N | % 8N | % ≥16N |
| Vehicle Control | - | 78.5 ± 5.5 | 15.3 ± 2.8 | 4.1 ± 1.2 | 2.1 ± 0.8 |
| TA-316 (GMP) | 50 nM | 45.2 ± 4.1 | 30.1 ± 3.5 | 15.8 ± 2.4 | 8.9 ± 1.9 |
| TA-316 (GMP) | 200 nM | 32.8 ± 3.8 | 35.7 ± 4.0 | 20.3 ± 3.1 | 11.2 ± 2.2 |
| TPO (Positive Control) | 50 ng/mL | 35.1 ± 3.9 | 36.2 ± 4.1 | 18.9 ± 2.9 | 9.8 ± 2.0 |
Discussion
The data presented in Tables 1 and 2 demonstrate that TA-316 (GMP) effectively promotes the differentiation and maturation of human CD34+ HSPCs into megakaryocytes in a dose-dependent manner. The increase in the percentage of cells expressing both the early megakaryocyte marker CD41a and the late-stage marker CD42b indicates a progression through the megakaryocytic lineage.[6][7] Furthermore, the shift in DNA ploidy towards higher N numbers (≥4N) within the CD41a+ population is a clear indicator of endoreduplication, a critical process for megakaryocyte maturation. The effects of TA-316 (GMP) at 200 nM are comparable to those of the standard positive control, TPO.
Caption: Logical diagram of expected outcomes.
Conclusion
This application note provides a comprehensive and detailed protocol for the flow cytometric analysis of megakaryocyte differentiation and maturation in response to treatment with TA-316 (GMP). The methodology described herein is a valuable tool for researchers and professionals in the field of drug development and cell therapy for the quantitative evaluation of compounds targeting megakaryopoiesis. The results indicate that TA-316 (GMP) is a potent inducer of megakaryopoiesis, comparable to recombinant human TPO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Good Manufacturing Practice‐Grade of Megakaryocytes Produced by a Novel Ex Vivo Culturing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TA-316 (GMP) in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a potent and selective c-MPL (Thrombopoietin Receptor) agonist, manufactured under Good Manufacturing Practice (GMP) guidelines, ensuring high purity and quality for research applications. As an agonist of the c-MPL receptor, TA-316 mimics the action of Thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production.[1] This makes TA-316 a valuable tool for in vitro studies involving hematopoietic stem cells, megakaryocyte differentiation, and platelet formation. These application notes provide detailed protocols for the proper dissolution and storage of TA-316 (GMP) to ensure its stability and efficacy in in vitro assays.
Product Information
| Parameter | Recommendation |
| Target | c-MPL (Thrombopoietin Receptor) |
| Biological Activity | Agonist; mimics Thrombopoietin (TPO) to induce downstream signaling pathways. |
| Appearance | Typically a lyophilized powder. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO).[2][3][4] |
| Stock Solution Conc. | 10 mM (recommended starting concentration). |
| Storage of Lyophilized Powder | Store at -20°C or -80°C, protected from light and moisture.[3] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3] |
| Working Concentration | To be determined by the end-user for the specific assay (typically in the nM to µM range). |
Experimental Protocols
Reconstitution of Lyophilized TA-316 (GMP) to a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TA-316 in DMSO.
Materials:
-
TA-316 (GMP) lyophilized powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized TA-316 and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial of TA-316 to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of TA-316 (assuming a molecular weight of X g/mol ), you would add Y µL of DMSO. Note: As the exact molecular weight of TA-316 is not publicly available, it is crucial to obtain this information from the supplier to perform an accurate calculation.
-
Dissolution: Cap the vial tightly and vortex for 10-20 seconds to dissolve the powder completely.[2] If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2][3]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3]
Preparation of Working Solutions for in vitro Assays
Materials:
-
TA-316 stock solution (10 mM in DMSO)
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM TA-316 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistent activity.[2]
-
Addition to Assay: Add the final diluted TA-316 solution to your in vitro assay system (e.g., cell culture plates).
Safety Precautions
While a specific Safety Data Sheet (SDS) for TA-316 was not found, general laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form.
-
Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Visualizations
Signaling Pathway of TA-316 (c-MPL Agonist)
Caption: c-MPL signaling pathway activated by TA-316.
Experimental Workflow for TA-316 Preparation
Caption: Workflow for TA-316 stock and working solution preparation.
References
Application Notes & Protocols: TA-316 (GMP) in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule that functions as a potent c-MPL (thrombopoietin receptor) agonist. In the field of regenerative medicine, particularly in the ex vivo generation of platelets from human induced pluripotent stem cells (iPSCs), TA-316 (GMP - Good Manufacturing Practice grade) has demonstrated significant potential.[1][2][3] It plays a critical role in promoting the proliferation and maturation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[1][2][4] These application notes provide a comprehensive overview of the utility of TA-316 in regenerative medicine research, complete with comparative data and detailed experimental protocols.
Mechanism of Action
TA-316 acts as an agonist for the thrombopoietin (TPO) receptor, also known as c-MPL. The binding of TA-316 to c-MPL on the surface of hematopoietic stem and progenitor cells, as well as megakaryocytes, initiates a signaling cascade that is crucial for megakaryopoiesis and thrombopoiesis.[1][5] This activation leads to the proliferation and differentiation of megakaryocyte progenitors and the maturation of megakaryocytes, which are the precursor cells to platelets.[5]
The signaling pathway initiated by the activation of the TPO receptor is multifaceted and involves several key intracellular cascades, including the JAK-STAT and MAPK pathways.[6][7][8][9][10] Upon agonist binding, the c-MPL receptor homodimerizes, leading to the trans-phosphorylation and activation of Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of the receptor.[6][7][10] Activated JAK2 then phosphorylates tyrosine residues on the receptor itself, creating docking sites for various signaling proteins. This leads to the activation of:
-
STAT (Signal Transducer and Activator of Transcription) proteins (STAT1, STAT3, and STAT5): Which translocate to the nucleus and regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[6][8]
-
MAPK (Mitogen-Activated Protein Kinase) pathway: Which is involved in cell proliferation and differentiation.[6][7]
-
PI3K (Phosphatidylinositol-3-Kinase)/AKT pathway: Which promotes cell survival and cell cycle progression.[7][8]
TPO Receptor Signaling Pathway
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells PMID: 29296963 | MCE [medchemexpress.cn]
- 4. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Megakaryopoiesis: regulation of platelet production by thrombopoietin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 9. TPO signaling pathway [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TA-316 (GMP) in Laboratory Settings
Introduction
TA-316 is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. These application notes provide detailed protocols for the use of Good Manufacturing Practice (GMP)-grade TA-316 in various laboratory settings, ensuring reproducibility and accuracy in preclinical research. The following sections outline methodologies for assessing the biological activity of TA-316, including its effect on cell viability, target engagement, and downstream signaling pathways.
Quantitative Data Summary
The biological activity of TA-316 has been characterized across multiple cancer cell lines. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: In Vitro Efficacy of TA-316 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 15.2 | Cell Viability (72h) |
| A549 | Lung Cancer | 45.8 | Cell Viability (72h) |
| HCT116 | Colon Cancer | 22.5 | Cell Viability (72h) |
| SK-OV-3 | Ovarian Cancer | 88.1 | Cell Viability (72h) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability Assay | 1 nM - 10 µM | 48 - 96 hours |
| Western Blotting | 10 nM - 1 µM | 2 - 24 hours |
| Quantitative PCR (qPCR) | 10 nM - 1 µM | 6 - 48 hours |
| Immunofluorescence | 50 nM - 500 nM | 12 - 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of TA-316 using a colorimetric MTS assay.
Materials:
-
TA-316 (GMP)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of TA-316 in DMSO.
-
Perform serial dilutions of the TA-316 stock solution in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted TA-316 solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log-transformed concentration of TA-316 and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Target Engagement
This protocol describes how to assess the inhibition of the XYZ signaling pathway by measuring the phosphorylation of a key downstream target, Protein-A.
Materials:
-
TA-316 (GMP)
-
Cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Protein-A, anti-Total-Protein-A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of TA-316 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-Protein-A signal to Total-Protein-A and the loading control (GAPDH).
-
Visualizations: Signaling Pathways and Workflows
Application Notes and Protocols for Measuring the Biological Activity of TA-316 (GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-Mpl.[1][2] As a critical regulator of megakaryopoiesis and platelet production, the biological activity of TA-316 must be accurately and reproducibly quantified, particularly for products manufactured under Good Manufacturing Practice (GMP) guidelines. These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the biological activity of TA-316 (GMP). The assays are designed to be robust, reliable, and suitable for validation in a GMP environment to ensure product quality, consistency, and potency.
The primary mechanism of action of TA-316 is the activation of the c-Mpl receptor, which stimulates downstream signaling pathways, leading to the proliferation and differentiation of megakaryocytic progenitor cells and ultimately, platelet formation.[1][3] The following protocols describe assays to measure key biological activities of TA-316, including:
-
Cell Proliferation Assay: To quantify the dose-dependent stimulation of proliferation in a TPO-responsive cell line.
-
Megakaryocyte Differentiation Assay: To assess the induction of megakaryocytic lineage-specific markers.
-
Growth Factor Expression Assay: To measure the upregulation of key hematopoietic growth factors.
Data Presentation
Summary of TA-316 Biological Activity
| Biological Assay | Cell Line | Parameter Measured | TA-316 Concentration | Result | Reference |
| Cell Proliferation | UT-7/TPO | EC50 | 0.01-1000 nM | 0.3 nM | [1][2] |
| Cell Proliferation | Ba/F3-HuMpl | EC50 | 0.01-1000 nM | 0.65 nM | [1][2] |
| Megakaryopoiesis Promotion | Not Specified | MK lineage markers | 800 nM (10 days) | Upregulation of markers | [1][2] |
| Growth Factor Expression | Not Specified | VEGFA and FGF2 expression | 200 nM (4 days) | Preferential enhancement | [1][2] |
Signaling Pathway
Activation of the c-Mpl receptor by TA-316 initiates a cascade of intracellular signaling events that are critical for megakaryopoiesis. The primary signaling pathways activated include the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.[3][4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to quantify the effect of TA-316 on the proliferation of the TPO-dependent cell line, UT-7/TPO. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]
GMP Considerations:
-
A qualified and characterized cell bank of UT-7/TPO cells should be used.
-
A designated lot of TA-316 (GMP) should be established as a reference standard.
-
All reagents should be of high quality and from qualified vendors.
-
The assay should be validated for accuracy, precision, linearity, and range according to ICH Q2(R1) guidelines.
-
All procedures must be documented in a Standard Operating Procedure (SOP).
Materials:
-
UT-7/TPO cells
-
Culture medium: Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL recombinant human TPO (for routine culture).
-
Assay medium: Culture medium without TPO.
-
TA-316 (GMP) stock solution (e.g., 1 mM in DMSO).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Preparation:
-
Culture UT-7/TPO cells according to standard procedures.
-
Prior to the assay, wash the cells three times with TPO-free assay medium to remove any residual TPO.
-
Resuspend the cells in TPO-free assay medium and perform a cell count to determine cell viability and concentration.
-
Adjust the cell concentration to 2 x 10^5 cells/mL in TPO-free assay medium.
-
-
Assay Plate Setup:
-
Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Prepare a serial dilution of TA-316 (and the reference standard) in TPO-free assay medium. A suggested concentration range is 0.01 nM to 1000 nM.
-
Add 50 µL of the TA-316 dilutions to the respective wells. Include wells with assay medium only (blank) and cells with assay medium but no TA-316 (negative control).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 4-day incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Plot the absorbance values against the log of the TA-316 concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value.
Megakaryocyte Differentiation Assay (Flow Cytometry)
This assay measures the ability of TA-316 to induce the differentiation of hematopoietic progenitor cells into megakaryocytes by quantifying the expression of specific cell surface markers, such as CD41 and CD61.[6]
GMP Considerations:
-
Use a well-characterized source of hematopoietic progenitor cells (e.g., CD34+ cells from cord blood or bone marrow).
-
All antibodies should be from qualified vendors with lot-to-lot consistency checks.
-
The flow cytometer must be properly calibrated and maintained.
-
Gating strategies and data analysis procedures must be defined in an SOP.
Materials:
-
Hematopoietic progenitor cells (e.g., CD34+ cells).
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II + Megakaryocyte Expansion Supplement).
-
TA-316 (GMP).
-
Fluorochrome-conjugated antibodies: anti-CD41 (e.g., FITC) and anti-CD61 (e.g., PE).
-
Isotype control antibodies.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Protocol:
-
Cell Culture and Differentiation:
-
Thaw and culture hematopoietic progenitor cells according to standard protocols.
-
Induce megakaryocyte differentiation by culturing the cells in megakaryocyte differentiation medium supplemented with an appropriate concentration of TA-316 (e.g., 800 nM).
-
Culture the cells for 10-14 days, with media changes as required.
-
-
Cell Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-CD41 and anti-CD61 antibodies at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD41+/CD61+ cells.
-
Data Analysis:
-
Gate on the viable cell population based on forward and side scatter.
-
Use the isotype controls to set the gates for positive staining.
-
Quantify the percentage of cells that are double-positive for CD41 and CD61.
-
Compare the percentage of differentiated cells in the TA-316 treated sample to an untreated control.
Growth Factor Expression Assay (qPCR)
This protocol describes a method to measure the change in the expression of VEGFA and FGF2 genes in response to TA-316 treatment using quantitative real-time polymerase chain reaction (qPCR).[7][8]
GMP Considerations:
-
Use a well-characterized cell line responsive to TA-316.
-
RNA isolation and qPCR procedures must be standardized and documented.
-
Primers and probes should be validated for specificity and efficiency.
-
A reference gene (e.g., GAPDH, ACTB) must be used for normalization.
Materials:
-
Responsive cell line (e.g., hematopoietic progenitor cells).
-
TA-316 (GMP).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Validated primers for VEGFA, FGF2, and a reference gene.
-
qPCR instrument.
Protocol:
-
Cell Treatment:
-
Culture the cells and treat with TA-316 (e.g., 200 nM) for a specified period (e.g., 4 days). Include an untreated control.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a spectrophotometer or bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for VEGFA, FGF2, and the reference gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (VEGFA, FGF2) to the Ct value of the reference gene (ΔCt).
-
Calculate the change in gene expression relative to the untreated control using the ΔΔCt method.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Megakaryocyte and platelet markers | Abcam [abcam.com]
- 7. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of angiogenesis in vitro induced by VEGF-A and FGF-2 in two different human endothelial cultures - an all-in-one assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up Megakaryocyte Production for Clinical Applications with TA-316 (GMP)
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
The growing demand for platelets for transfusion in treating thrombocytopenia and other bleeding disorders has spurred the development of in vitro methods for generating megakaryocytes (MKs), the precursor cells of platelets. A significant challenge in this field is the large-scale production of functional MKs under Good Manufacturing Practice (GMP) conditions to ensure safety and efficacy for clinical use. TA-316, a novel small-molecule c-MPL agonist, has emerged as a potent inducer of megakaryopoiesis and thrombopoiesis, offering a promising solution for scalable platelet production.[1][2][3][4] This document provides detailed application notes and protocols for scaling up megakaryocyte production using GMP-grade TA-316, targeted at researchers, scientists, and professionals in drug development.
TA-316 acts as a thrombopoietin (TPO) receptor agonist, critical for hematopoietic stem cell (HSC) homeostasis and platelet generation.[1][3] Studies have shown that TA-316 can be more efficient than recombinant human TPO (rhTPO) and other small molecules like eltrombopag in promoting the self-renewal and maturation of immortalized megakaryocyte progenitor cell lines (imMKCLs), leading to a more than two-fold higher platelet production.[1][3] Furthermore, TA-316 has been demonstrated to favor megakaryocyte-biased differentiation from bone marrow CD34+ HSCs and imMKCLs.[1][3]
Mechanism of Action of TA-316
TA-316 binds to and activates the c-MPL receptor (TPO receptor), initiating downstream signaling cascades that are crucial for megakaryocyte proliferation and differentiation.[1][5] Upon activation, the c-MPL receptor triggers the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2 and STAT3/5, which are key regulators of megakaryopoiesis.[5][6][7] Additionally, the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways are also engaged, further promoting cell survival, proliferation, and differentiation.[5][7][8]
A unique aspect of TA-316's mechanism is its ability to upregulate the expression of vascular endothelial growth factor A (VEGFA) and fibroblast growth factor 2 (FGF2).[1] These growth factors play a significant role in the maturation of megakaryocytes and subsequent thrombopoiesis.[1]
Quantitative Data on TA-316 Performance
The following tables summarize the quantitative data from studies utilizing TA-316 and other methods for megakaryocyte production, providing a basis for comparison.
Table 1: In Vitro Proliferation and Differentiation with TA-316
| Cell Line/Source | Compound | Concentration | Effect | Reference |
| UT-7/TPO | TA-316 | 0.01-1000 nM | Stimulates proliferation (EC50 = 0.3 nM) | [2] |
| Ba/F3-HuMpl | TA-316 | 0.01-1000 nM | Stimulates proliferation (EC50 = 0.65 nM) | [2] |
| Bone Marrow CD34+ cells | TA-316 | 800 ng/mL | Increased number of CD41+ megakaryocyte lineage cells after 10 days | [1] |
| iPS-Sac derived iHPCs | TA-316 | 100 ng/mL | Increased number of CD41+ cells on days 3 and 5 of culture | [1] |
| imMKCLs | TA-316 | 200 ng/mL | 1.5-fold to >2-fold higher cell number on day 11 compared to rhTPO and eltrombopag | [1] |
Table 2: Gene Expression and Platelet Production with TA-316
| Cell Line/Source | Compound | Concentration | Effect on Gene Expression | Platelet Production | Reference |
| Bone Marrow CD34+ cells | TA-316 | 800 ng/mL | Upregulation of GATA1, ZFPM1, FLI1, NFE2, and VWF mRNA | Not specified | [1] |
| imMKCLs | TA-316 | 200 ng/mL | Preferential enhancement of VEGFA and FGF2 expression | >2-fold higher than rhTPO | [1] |
Table 3: Scaled-Up Megakaryocyte Production (GMP-grade)
| Starting Material | Culture System | Yield | Purity | Reference |
| Cord Blood CD34+ cells | Roller-bottle | ~2.5 x 10^4 CD41a+/CD42b+ MKs per CD34+ cell | ~80% | [9][10] |
| Human Pluripotent Stem Cells (hPSCs) | Chemically defined forward programming | Up to 2 x 10^5 mature MKs per input hPSC | >90% | [11] |
| hESCs | 3D suspension in CellSTACK | (3.4 ± 2.5) x 10^8 CD41a+ MKs per chamber | Not specified | [12] |
| iPSCs (for iPLAT1 trial) | Turbulent flow bioreactors with TA-316 | >10,000-fold expansion of imMKCLs to 2-4 x 10^10 cells in 20L | Not specified | [13] |
Experimental Protocols
The following protocols are based on published methodologies and should be adapted and optimized for specific laboratory and GMP requirements.
Protocol 1: Differentiation of Human iPSCs to Megakaryocytes using TA-316
This protocol describes the generation of megakaryocytes from human induced pluripotent stem cells (iPSCs) using a system that can be adapted for scalability with TA-316.
Materials:
-
Human iPSC line
-
Culture medium for iPSCs
-
Reagents for embryoid body (EB) formation
-
MK induction medium: Base medium (e.g., StemSpan SFEM II) supplemented with cytokines such as TPO (or TA-316) and SCF.
-
TA-316 (GMP grade)
-
Other cytokines as required (e.g., IL-1β for maturation)
-
Cell culture plates/flasks/bioreactors
-
Flow cytometer and antibodies (e.g., anti-CD41a, anti-CD42b)
Procedure:
-
iPSC Expansion: Culture and expand iPSCs under feeder-free conditions according to standard protocols.
-
Mesoderm Induction and EB Formation:
-
Induce mesodermal differentiation by forming embryoid bodies (EBs). This can be achieved by transferring iPSC colonies to low-attachment plates in EB formation medium.
-
Culture for 2-4 days.
-
-
Megakaryocyte Induction:
-
Transfer EBs to culture vessels containing MK induction medium supplemented with an optimized concentration of TA-316 (e.g., 100-200 ng/mL) and other cytokines like SCF.
-
Culture for 8-10 days, with medium changes every 2-3 days.
-
-
MK Maturation and Expansion:
-
At day 10-12, dissociate the EBs into single cells.
-
Culture the cells in suspension in MK maturation medium containing TA-316 and potentially other factors like IL-1β to promote final maturation and proplatelet formation.
-
For large-scale production, transfer the cell suspension to spinner flasks or bioreactors.
-
-
Harvesting and Analysis:
-
Harvest mature megakaryocytes at day 16-20.
-
Analyze the cells for the expression of MK-specific markers (CD41a, CD42b) by flow cytometry to determine yield and purity.
-
Protocol 2: Large-Scale Production of Megakaryocytes from imMKCLs with TA-316 in a Bioreactor System
This protocol is adapted from methodologies used for clinical trial material production and is suitable for generating large quantities of megakaryocytes.
Materials:
-
Cryopreserved immortalized megakaryocyte progenitor cell line (imMKCL) vial
-
Expansion medium: Base medium supplemented with TA-316, stem cell factor (SCF), and doxycycline (if using an inducible system).
-
Maturation medium: Base medium without doxycycline to induce maturation.
-
Culture plates, rotating flasks, and WAVE bags or other suitable bioreactors.
-
GMP-grade reagents and consumables.
Procedure:
-
Thawing and Initial Culture:
-
Thaw a vial of the imMKCL master cell bank (MCB) under GMP conditions.
-
Culture the cells in small-scale culture plates with expansion medium containing TA-316.
-
-
Stepwise Expansion:
-
Over a period of approximately 23 days, expand the imMKCLs in a stepwise manner.[13]
-
Gradually increase the culture volume by moving the cells from culture plates to larger rotating flasks, and finally to large-volume WAVE bags or other bioreactors.
-
Maintain the appropriate cell density and supplement with fresh expansion medium as required. The goal is to achieve a >10,000-fold expansion.[13]
-
-
Induction of Maturation:
-
Once the desired cell number is reached, induce megakaryocyte maturation by removing the proliferation-inducing agent (e.g., doxycycline) from the culture medium.
-
-
Maturation in Bioreactor:
-
Continue to culture the cells in the bioreactor in the maturation medium.
-
Monitor the culture for signs of megakaryocyte maturation, such as increased cell size and polyploidization.
-
-
Harvesting:
-
Harvest the mature megakaryocytes from the bioreactor for further use or cryopreservation.
-
Conclusion
TA-316 (GMP) presents a significant advancement for the large-scale production of megakaryocytes for clinical applications. Its potent activity as a c-MPL agonist, coupled with its unique ability to upregulate key growth factors, makes it a valuable tool for enhancing the efficiency and yield of in vitro megakaryopoiesis. The protocols and data presented here provide a framework for researchers and drug development professionals to harness the potential of TA-316 in developing robust and scalable GMP-compliant processes for generating therapeutic-grade megakaryocytes and, ultimately, platelets. Further optimization of culture conditions, including bioreactor parameters and medium composition, will be crucial for translating these promising research findings into clinical reality.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Insights into the Differentiation of Megakaryocytes from Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Generation of Megakaryocyte Progenitors and Platelets From HSPCs via JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mitogen-activated protein kinase signaling pathways: role in megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Good Manufacturing Practice-Grade of Megakaryocytes Produced by a Novel Ex Vivo Culturing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Good Manufacturing Practice‐Grade of Megakaryocytes Produced by a Novel Ex Vivo Culturing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale production of megakaryocytes from human pluripotent stem cells by chemically defined forward programming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large‐scale generation of megakaryocytes from human embryonic stem cells using transgene‐free and stepwise defined suspension culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TA-316 (GMP) for Maximal Platelet Yield
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TA-316 (GMP), a novel c-MPL agonist, for the ex vivo generation of platelets.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your workflow and achieve maximal platelet yield.
Frequently Asked Questions (FAQs)
Q1: What is TA-316 and how does it promote platelet production?
A1: TA-316 is a chemically synthesized c-MPL agonist that stimulates the thrombopoietin (TPO) receptor.[2][3] This interaction is critical for hematopoietic stem cell (HSC) homeostasis and the generation of platelets.[1][2] By activating the TPO receptor, TA-316 initiates downstream signaling pathways, including JAK/STAT, MAPK, and PI3K/AKT, which drive the proliferation and maturation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[1]
Q2: What are the advantages of using TA-316 over other c-MPL agonists like rhTPO or eltrombopag?
A2: Studies have shown that TA-316 can lead to a more than two-fold higher platelet production from immortalized megakaryocyte progenitor cell lines (imMKCLs) compared to recombinant human TPO (rhTPO) and eltrombopag.[1][2] TA-316 appears to uniquely promote both the self-renewal and maturation of these progenitor cells.[2] It has also been observed to favor megakaryocyte-biased differentiation from bone marrow CD34+ HSCs.[1]
Q3: What is the recommended starting concentration of TA-316 for my experiments?
A3: The optimal concentration of TA-316 can vary depending on the cell type. For ex vivo expansion and platelet production from imMKCLs, a concentration of 200 ng/mL has been shown to be effective.[1] For inducing megakaryopoietic differentiation from bone marrow CD34+ cells, a higher concentration of 800 ng/mL has been used successfully.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q4: How does TA-316 (GMP) differ from research-grade TA-316?
A4: TA-316 (GMP) is manufactured under Good Manufacturing Practice (GMP) guidelines. This ensures a higher level of quality control, consistency, and purity, making it suitable for clinical applications and translational research where reproducibility and safety are paramount.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Platelet Yield | 1. Suboptimal TA-316 concentration.2. Poor megakaryocyte maturation.3. Low viability of progenitor cells. | 1. Perform a dose-response curve to identify the optimal TA-316 concentration (e.g., 100-1000 ng/mL).2. Ensure the presence of other necessary cytokines and growth factors in the culture medium.3. Assess cell viability using methods like Trypan Blue exclusion. Optimize culture conditions (e.g., cell density, media exchange frequency). |
| Poor Megakaryocyte Maturation (e.g., low polyploidy) | 1. Insufficient TA-316 signaling.2. Inadequate culture duration. | 1. Verify the bioactivity of your TA-316 lot. Increase TA-316 concentration if necessary.2. Extend the maturation phase of your culture. For imMKCLs, a 4-day maturation period after an 11-day expansion phase has been reported to be effective.[1] |
| Cell Clumping/Aggregation | 1. High cell density.2. Presence of EDTA in the collection buffer. | 1. Reduce the seeding density of your cells.2. Use an alternative anticoagulant such as acid-citrate-dextrose (ACD) for platelet collection and counting to avoid EDTA-induced platelet clumping.[7] |
| Inconsistent Results Between Experiments | 1. Variability in TA-316 (GMP) lot.2. Inconsistent cell source or passage number. | 1. Always qualify a new lot of TA-316 (GMP) to ensure consistent performance.2. Use cells from a consistent source and within a defined passage number range. |
Experimental Protocols & Data
Protocol 1: Ex Vivo Platelet Generation from imMKCLs
This protocol is adapted from a study demonstrating the efficacy of TA-316 in producing platelets from an immortalized megakaryocyte progenitor cell line (imMKCL).[1]
Methodology:
-
Cell Seeding: Seed imMKCLs onto mitomycin C-treated C3H10T1/2 feeder cells.
-
Expansion Phase (11 days): Culture the cells in the presence of 200 ng/mL TA-316. Passage the cells every 3-4 days.
-
Maturation Phase (4 days): To induce platelet production, switch to a doxycycline-free medium to turn off the c-MYC, BMI1, and BCL-XL genes.
-
Platelet Collection: After 4 days of maturation, collect the matured megakaryocytes and platelets from the culture supernatant.
Quantitative Data Summary:
| Compound | Concentration | Total Cell Number (Day 11) | Relative Platelet Yield |
| rhTPO | 50 ng/mL | ~1.5 x 10^6 | 1.0 |
| Eltrombopag | 3000 ng/mL | ~1.0 x 10^6 | ~1.0 |
| TA-316 | 200 ng/mL | ~2.5 x 10^6 | >2.0 |
Data adapted from Aihara et al., Blood Advances, 2017.[1]
Protocol 2: Megakaryopoietic Differentiation of BM CD34+ Cells
This protocol outlines the use of TA-316 to induce megakaryocyte differentiation from bone marrow-derived CD34+ cells.[1]
Methodology:
-
Cell Culture: Culture bone marrow CD34+ cells for 10 days.
-
Treatment: Supplement the culture medium with 800 ng/mL TA-316.
-
Analysis: After 10 days, analyze the cell population for the expression of megakaryocyte-specific markers such as CD41+ by flow cytometry.
Quantitative Data Summary:
| Compound | Concentration | % CD41+ Cells |
| DMSO (Control) | 0.05% | ~5% |
| rhTPO | 50 ng/mL | ~30% |
| Eltrombopag | 3000 ng/mL | ~25% |
| TA-316 | 800 ng/mL | ~35% |
Data adapted from Aihara et al., Blood Advances, 2017.[1]
Visualizations
Signaling Pathways
Caption: TA-316 signaling cascade for platelet production.
Experimental Workflow
Caption: Workflow for optimizing TA-316 concentration.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isbtweb.org [isbtweb.org]
- 5. Production and Quality Requirements of Human Platelet Lysate: A Position Statement from the Working Party on Cellular Therapies of the International Society of Blood Transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platelet Counting: Ugly Traps and Good Advice. Proposals from the French-Speaking Cellular Hematology Group (GFHC) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Batch-to-Batch Variability with TA-316 (GMP): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability when working with TA-316 under Good Manufacturing Practices (GMP). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in GMP manufacturing?
Batch-to-batch variability in a GMP environment can stem from several key areas. The most significant contributors are variations in raw materials, inconsistencies in the manufacturing process, and the inherent variability of analytical methods used for characterization.[1][2] For cell therapies, the starting cellular material from different donors is a major source of variability.[1]
Q2: How can we control for variability in incoming raw materials?
To minimize variability from raw materials, it is crucial to implement robust qualification and testing procedures. This includes:
-
Multi-vendor qualification: Whenever possible, qualify materials from multiple suppliers to mitigate supply chain risks.[3]
-
High-purity, GMP-grade materials: Prioritize the use of high-purity, multi-compendial grade raw materials that are produced under GMP conditions.[3]
-
Incoming material testing: Establish stringent specifications and conduct thorough testing of each incoming lot of critical raw materials to ensure consistency.
Q3: What is the role of process controls in reducing variability?
Strict process controls are fundamental to ensuring batch consistency.[4] Implementing a well-defined and validated manufacturing process with clearly defined critical process parameters (CPPs) is essential.[4] Automation can play a significant role in reducing manual errors and process deviations.[3] The use of closed systems can also minimize environmental exposure and contamination risks, further enhancing process consistency.[5]
Q4: How does Quality by Design (QbD) help in managing variability?
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[3] By applying QbD principles, you can proactively identify potential sources of variability and establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
Troubleshooting Guides
Issue 1: Inconsistent Final Product Purity
Possible Causes:
-
Variability in starting material quality.
-
Inconsistent performance of purification steps.
-
Contamination during the process.
Troubleshooting Steps:
-
Review Starting Material Data: Analyze the quality attributes of the starting material for the inconsistent batches. Compare this data to batches that met purity specifications.
-
Evaluate Purification Process Parameters: Scrutinize the critical process parameters of the purification steps (e.g., column loading, elution conditions, filter integrity).
-
Investigate Potential Contamination: Review environmental monitoring data and aseptic technique during processing. The use of closed systems can significantly reduce the risk of external contamination.[5]
Issue 2: Variable Product Yield
Possible Causes:
-
Inconsistent cell growth or reaction kinetics.
-
Losses during downstream processing.
-
Variability in raw material performance.
Troubleshooting Steps:
-
Analyze In-Process Data: Examine in-process monitoring data (e.g., cell density, metabolite concentrations) to identify deviations in growth or reaction profiles.
-
Assess Downstream Processing Efficiency: Quantify product loss at each step of the downstream process (e.g., harvest, filtration, formulation) to pinpoint areas of high variability.
-
Test Raw Material Lots: If a particular lot of a critical raw material (e.g., media, growth factor) was used in low-yielding batches, consider re-testing its performance in a small-scale model.
Data Presentation
Table 1: Example Critical Process Parameters and In-Process Controls for TA-316 Production
| Process Step | Critical Process Parameter (CPP) | Target Range | In-Process Control (IPC) | IPC Frequency |
| Cell Expansion | Seeding Density | 1.0 - 2.0 x 10^6 cells/mL | Viable Cell Density | Daily |
| Temperature | 36.5 - 37.5 °C | Temperature Probe | Continuous | |
| pH | 7.2 - 7.4 | pH Probe | Continuous | |
| Purification | Column Load | 80 - 95% of capacity | UV Absorbance at 280 nm | At loading |
| Elution Buffer pH | 6.8 - 7.2 | pH Meter | Per buffer prep | |
| Final Formulation | Product Concentration | 9.0 - 11.0 mg/mL | Concentration Assay | Pre-fill |
| Osmolality | 280 - 320 mOsm/kg | Osmometer | Pre-fill |
Experimental Protocols
Protocol 1: Raw Material Qualification - Growth Promotion Assay
Objective: To assess the ability of a new lot of cell culture medium to support the growth of TA-316.
Methodology:
-
Prepare three independent cultures of TA-316 using the new medium lot.
-
Prepare three independent control cultures using a previously qualified, reference medium lot.
-
Seed all cultures at the same initial viable cell density.
-
Incubate all cultures under standard conditions (e.g., 37°C, 5% CO2).
-
Measure viable cell density and viability daily for a specified period (e.g., 5 days).
-
Acceptance Criteria: The average viable cell density of the cultures grown in the new medium lot must be within a predefined percentage (e.g., ±15%) of the average viable cell density of the control cultures at the end of the assay.
Visualizations
Caption: Key drivers and mitigation strategies for batch-to-batch variability.
Caption: Workflow for a raw material growth promotion assay.
References
- 1. Limiting variability to achieve reproducibility in cell manufacturing [insights.bio]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Addressing Variability and Meeting Quality Expectations in the Manufacturing Setting - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news.cuanschutz.edu [news.cuanschutz.edu]
- 5. enablebiotech.com [enablebiotech.com]
Addressing poor cell viability in TA-316 (GMP) supplemented cultures
This guide provides troubleshooting strategies and frequently asked questions to address poor cell viability in cultures supplemented with TA-316 (GMP). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Poor Cell Viability
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cell viability has dropped significantly after adding TA-316. What are the potential causes?
Poor cell viability is often a multifactorial issue. It can stem from the supplement itself, the handling of the cells, or the overall culture environment. Start by systematically evaluating each component of your experimental setup.
dot
Caption: Initial troubleshooting workflow for low cell viability.
Q2: How can I determine if the TA-316 supplement is the source of the problem?
Issues with the supplement can arise from improper storage, handling, or concentration.
-
Storage and Handling: TA-316 is sensitive and should be stored correctly to maintain its activity.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[1] Repeated freeze-thaw cycles should be avoided.
-
Concentration: An incorrect concentration can be detrimental. High concentrations may induce cytotoxicity, while low concentrations will be ineffective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Quality: Ensure you are using a GMP-grade supplement from a reputable supplier, which guarantees consistency and quality control.[2][3] If you suspect a lot-specific issue, test a new lot of the supplement against one that has previously worked well.
| Parameter | Recommended Guideline | Potential Impact of Deviation |
| Storage Temperature | Stock: -80°C (6 months) or -20°C (1 month)[1] | Decreased supplement activity, leading to poor cell response. |
| Freeze-Thaw Cycles | Avoid repeated cycles. Aliquot upon receipt. | Protein degradation, loss of biological function. |
| Working Concentration | Titrate for your cell system (e.g., 0.01-1000 nM)[1] | Too high: Cytotoxicity. Too low: Ineffective stimulation. |
| Supplier Quality | Use GMP-grade from a verified supplier.[2][3] | Inconsistent performance, potential for contaminants. |
Q3: Could my cell culture techniques be contributing to poor viability?
Yes, improper cell handling is a frequent cause of viability issues.[4]
-
Thawing: Cells are vulnerable after cryopreservation. Thaw vials rapidly in a 37°C water bath and transfer them to pre-warmed media. It's often recommended to remove the cryoprotectant (like DMSO) as soon as possible by centrifuging the cells and resuspending them in fresh media.
-
Seeding Density: Both under-seeding and over-seeding can cause stress and apoptosis.[5] Suspension cells, in particular, are density-dependent and fare poorly at low concentrations.[6] Follow the recommended seeding densities for your specific cell line.
-
Passaging: Over-confluent cultures experience nutrient depletion and waste accumulation, leading to cell death. Passage cells when they are in the late logarithmic growth phase (around 80-90% confluency for adherent cells). Additionally, excessive passaging can lead to genetic drift and reduced viability; it's advisable to use cells with a low passage number.
Q4: What environmental factors in my culture setup should I investigate?
The culture environment must be stable and optimal for cell growth.[5]
-
Media and Supplements: Ensure your basal medium is appropriate for your cell type and that all supplements (e.g., serum, glutamine) are fresh and correctly formulated.[5][7] Media components can degrade over time, especially when exposed to light.
-
Incubator Conditions: Verify that the incubator's temperature and CO₂ levels are accurate and stable.[5] Even minor fluctuations can induce stress and cell death. Also, ensure the water pan is filled to maintain proper humidity and prevent media evaporation.[5]
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can rapidly kill a cell culture. Regularly inspect your cultures for any signs of contamination, such as turbidity, color changes in the medium, or visible microorganisms under the microscope. Implement strict aseptic techniques to prevent contamination.[8]
| Parameter | Optimal Range | Troubleshooting Action |
| Temperature | 37°C | Calibrate incubator; use a secondary thermometer for verification. |
| CO₂ Level | 5 - 7% (match to media buffer) | Check CO₂ tank levels; ensure proper calibration of the sensor. |
| Humidity | >95% | Keep the water pan filled with sterile water.[5] |
| pH | 7.2 - 7.4 | Ensure CO₂ levels match the bicarbonate buffer in the media. |
TA-316 Signaling and Viability
TA-316 functions as a thrombopoietin (TPO) receptor agonist, stimulating the c-Mpl pathway.[1] This pathway is crucial for the proliferation and differentiation of megakaryocytes. Disruptions in this signaling cascade, or cellular inability to respond, can lead to apoptosis instead of the desired proliferation.
dot
Caption: TA-316 activates the c-Mpl receptor to promote viability.
Experimental Protocols
Protocol: Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes between viable cells, which have intact membranes and exclude the dye, and non-viable cells, which take up the blue dye.[9]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Harvest a representative sample of your cell culture.
-
Dilute the cells in PBS to a suitable concentration for counting (e.g., 1x10⁵ to 2x10⁶ cells/mL).
-
Mix 1 part of 0.4% Trypan Blue solution with 1 part of the cell suspension (a 1:1 ratio). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may begin to take up the dye.
-
Carefully load 10 µL of the mixture into the hemocytometer chamber.
-
Under a light microscope, count the number of live (unstained, bright) cells and dead (blue) cells within the grid of the hemocytometer.
-
Calculate the cell viability using the following formula:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
Frequently Asked Questions (FAQs)
Q: What is TA-316 and what is its mechanism of action? A: TA-316 is a chemically synthesized small molecule that acts as a c-Mpl (thrombopoietin receptor) agonist.[1] It mimics the action of thrombopoietin (TPO), promoting the proliferation and differentiation of hematopoietic progenitor cells into megakaryocytes, which are the precursors to platelets.[1]
Q: Why is a GMP-grade supplement important? A: Good Manufacturing Practice (GMP) guidelines ensure that a product is consistently produced and controlled according to quality standards.[2] For researchers, especially those in drug development, using GMP-grade reagents minimizes variability in experiments and is essential when transitioning from preclinical research to clinical applications.[2][3]
Q: What is a typical expected viability for a healthy suspension culture? A: A healthy, actively growing cell culture should typically exhibit a viability of over 90-95%. A significant drop below 85% often indicates a problem with the culture that requires investigation.
Q: Can TA-316 affect cell attachment in adherent cultures? A: TA-316's primary role is to stimulate proliferation and differentiation through the TPO receptor pathway. While it is mainly used for suspension cultures of hematopoietic cells, its effect on adhesion would depend on the specific cell type and whether that cell line expresses the c-Mpl receptor and associated downstream pathways that might influence adhesion molecules. If you observe unexpected changes in attachment, it is worth investigating as a secondary effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. GMP-Grade Cell Culture Media Suppliers for Clinical Trials [synapse.patsnap.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. How to Troubleshoot Suspension Cell Culture Problems [procellsystem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Optimizing TA-316 (GMP) in Stem Cell Differentiation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for TA-316 (GMP) in stem cell differentiation protocols. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of TA-316 in stem cell differentiation experiments.
Issue 1: Inconsistent Differentiation Efficiency with TA-316
Potential Causes:
-
Variability in the starting stem cell population.
-
Inconsistent concentration or activity of TA-316.
-
Fluctuations in culture conditions.
-
Suboptimal incubation time.
Troubleshooting Protocol:
-
Characterize the Starting Cell Population: Ensure the pluripotency and viability of your stem cell lines before initiating differentiation. Document passage number and morphology.
-
Verify TA-316 Quality: Use a fresh, validated batch of GMP-grade TA-316. Confirm the correct solvent is used and that it is stored properly to avoid degradation.
-
Standardize Culture Conditions: Maintain consistent cell seeding densities, media formulations, and feeding schedules.[1] Variations in nutrient availability can significantly impact differentiation.[1]
-
Perform a Time-Course Experiment: To determine the optimal incubation duration, conduct a time-course study. This involves treating cells with TA-316 for varying lengths of time (e.g., 24, 48, 72, 96 hours) and then assessing differentiation efficiency at a fixed endpoint.
-
Analyze Differentiation Markers: Utilize flow cytometry or qPCR to quantify the expression of key lineage-specific markers at each time point to identify the optimal incubation window.
Issue 2: High Cell Death During TA-316 Incubation
Potential Causes:
-
TA-316 concentration is too high.
-
Suboptimal culture conditions leading to cellular stress.
-
The incubation period is excessively long.
Troubleshooting Protocol:
-
Optimize TA-316 Concentration: Perform a dose-response experiment to identify the optimal concentration of TA-316 that promotes differentiation without inducing significant cytotoxicity. Test a range of concentrations around the recommended starting point.
-
Assess Culture Health: Monitor the pH of the culture medium and ensure adequate nutrient supply. Cell stress can be exacerbated by the addition of small molecules.
-
Evaluate Incubation Time: Excessive exposure to a potent small molecule can be toxic to cells. A shorter incubation time may be sufficient to activate the necessary signaling pathways without causing widespread cell death. Combine this with the time-course experiment mentioned above, including a cell viability assay (e.g., Trypan Blue, Annexin V/PI staining) at each time point.
Issue 3: Low Yield of Target Cell Population
Potential Causes:
-
Insufficient activation of the target signaling pathway.
-
Inappropriate timing of TA-316 addition.
-
The differentiation protocol is not fully optimized for the specific cell line.
Troubleshooting Protocol:
-
Review the Signaling Pathway: TA-316 is a thrombopoietin (TPO) receptor agonist, activating the c-MPL signaling pathway, which is critical for hematopoietic stem cell homeostasis and platelet generation.[2] Ensure that the other components of your differentiation cocktail support this pathway.
-
Optimize the Timing of Induction: The stage of differentiation at which TA-316 is introduced is crucial. Consider a staged approach where TA-316 is added after initial mesodermal or hematopoietic progenitor induction.
-
Conduct a Factorial Experiment: To assess interactions between different components of your differentiation protocol, consider a design of experiment (DOE) approach. This can help identify synergistic or antagonistic effects between TA-316 and other growth factors or small molecules in your media.
-
Cell Line Specificity: Different stem cell lines can exhibit varied differentiation efficiencies.[3][4] It may be necessary to re-optimize the incubation time and concentration for each new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for TA-316?
A1: The optimal concentration and incubation time for TA-316 are highly dependent on the specific stem cell line and the differentiation protocol being used. A good starting point for a dose-response study would be to test concentrations ranging from 10 nM to 1 µM. For incubation time, a preliminary time-course experiment could involve testing durations of 24, 48, 72, and 96 hours.
Q2: How does the mechanism of action of TA-316 influence its optimal incubation time?
A2: TA-316 is a small molecule agonist of the TPO receptor (c-MPL).[2] The binding of TA-316 to c-MPL initiates a signaling cascade that promotes the survival, proliferation, and differentiation of hematopoietic progenitors, particularly towards the megakaryocyte lineage.[2] The optimal incubation time should be long enough to achieve sustained activation of this pathway to commit cells to the desired fate, but not so long as to induce off-target effects or cytotoxicity. The dynamic nature of signaling pathways in development means that the timing of this signal is critical.[5][6]
Q3: What are the critical factors to consider when designing an experiment to optimize TA-316 incubation time?
A3: When designing an optimization experiment, consider the following:
-
Endpoint Metrics: Clearly define the markers of successful differentiation you will measure (e.g., percentage of CD41+/CD42b+ cells for megakaryocytes).
-
Controls: Include a vehicle-only control (e.g., DMSO) and a positive control if a known effective protocol exists.
-
Time Points: Select a range of time points that cover the expected window of differentiation for your target cell type.
-
Concentration: Use a concentration of TA-316 that has been shown to be effective but not toxic in a preliminary dose-response study.
-
Replicates: Use biological triplicates for each condition to ensure statistical significance.
Data Presentation
All quantitative data from optimization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example of a Dose-Response Experiment for TA-316
| TA-316 Concentration | Viability (%) | % Target Cells (e.g., CD41+) |
| Vehicle Control | 95 ± 2 | 2 ± 0.5 |
| 10 nM | 94 ± 3 | 15 ± 2 |
| 50 nM | 92 ± 2 | 35 ± 4 |
| 100 nM | 88 ± 4 | 55 ± 5 |
| 500 nM | 75 ± 6 | 52 ± 6 |
| 1 µM | 60 ± 8 | 48 ± 7 |
Table 2: Example of a Time-Course Experiment for TA-316 (at 100 nM)
| Incubation Time (hours) | Viability (%) | % Target Cells (e.g., CD41+) |
| 24 | 93 ± 2 | 25 ± 3 |
| 48 | 91 ± 3 | 48 ± 5 |
| 72 | 88 ± 4 | 55 ± 4 |
| 96 | 85 ± 5 | 53 ± 6 |
Experimental Protocols
Protocol 1: Dose-Response Study for TA-316
-
Cell Seeding: Plate pluripotent stem cells or hematopoietic progenitors at a consistent density in a multi-well plate.
-
Preparation of TA-316: Prepare a stock solution of TA-316 (GMP) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Add the different concentrations of TA-316 to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 72 hours).
-
Analysis: At the end of the incubation period, harvest the cells and assess viability and the expression of relevant differentiation markers using flow cytometry.
Protocol 2: Time-Course Analysis for TA-316 Incubation
-
Cell Seeding: Plate pluripotent stem cells or hematopoietic progenitors at a consistent density across multiple plates or in a multi-well plate format.
-
Treatment: Add the optimized concentration of TA-316 (determined from the dose-response study) to all wells except for the controls.
-
Incubation and Harvesting: Incubate the cells. At each designated time point (e.g., 24, 48, 72, 96 hours), harvest the cells from one set of wells.
-
Analysis: For each time point, assess cell viability and the expression of differentiation markers.
Visualizations
Caption: Signaling pathway activated by TA-316.
References
- 1. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical look: challenges in differentiating human pluripotent stem cells into desired cell-types and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. news-medical.net [news-medical.net]
- 6. resources.tocris.com [resources.tocris.com]
Common pitfalls to avoid when working with TA-316 (GMP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TA-316 (GMP).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using TA-316 (GMP).
Issue 1: Inconsistent or No Inhibition Observed
Question: We are not observing the expected inhibitory effect of TA-316 on our target protein, or the results are highly variable between experiments. What are the possible causes and solutions?
Answer: Inconsistent or absent inhibitory effects can stem from several factors, ranging from reagent handling to the experimental setup itself. Below is a systematic guide to troubleshoot this issue.
Experimental Protocol: Verifying TA-316 Bioactivity using a Western Blot Assay
This protocol describes a method to confirm the inhibitory activity of TA-316 by measuring the phosphorylation of its downstream target, Protein-Y.
-
Cell Culture: Plate your target cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): If the signaling pathway has high basal activity, serum-starve the cells for 4-6 hours prior to treatment.
-
TA-316 Treatment: Prepare a 10 mM stock solution of TA-316 in DMSO. Serially dilute the stock solution in cell culture media to final concentrations ranging from 0.1 µM to 10 µM. Add the diluted TA-316 to the cells and incubate for 2 hours. Include a DMSO-only vehicle control.
-
Stimulation: After the pre-incubation with TA-316, stimulate the cells with an appropriate agonist to activate the signaling pathway for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Protein-Y and total Protein-Y overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for phospho-Protein-Y and normalize them to the total Protein-Y levels. Compare the results from TA-316 treated cells to the vehicle control.
Logical Workflow: Troubleshooting Inconsistent TA-316 Activity
Technical Support Center: Enhancing iPSC-derived Platelet Purity and Yield with TA-316 (GMP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TA-316 (GMP), a novel c-MPL agonist, to improve the purity and yield of platelets derived from induced pluripotent stem cells (iPSCs). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimental outcomes.
Comparative Efficacy of TA-316 in Platelet Production
TA-316 has been demonstrated to significantly enhance the production of iPSC-derived platelets compared to other thrombopoietin (TPO) receptor agonists.[1][2] Quantitative data from studies highlight its superior performance in expanding immortalized megakaryocyte progenitor cell lines (imMKCLs) and increasing platelet yield.[1][2][3]
| Agonist | Effect on imMKCL Expansion (Self-Renewal Stage) | Relative Number of iPSC-Platelets Produced per imMKCL | Overall Platelet Yield | Reference |
| TA-316 | 1.5-fold increase compared to rhTPO | >2-fold increase compared to rhTPO | >2-fold expansion compared to rhTPO or eltrombopag | [2][3] |
| rhTPO | Baseline | Baseline | Baseline | [1][2] |
| Eltrombopag | Little to no effect | Little effect on platelet production | Significantly lower than TA-316 and rhTPO | [1][2] |
Experimental Protocol: Generation of iPSC-derived Platelets using TA-316
This protocol outlines the key steps for inducing megakaryopoiesis and thrombopoiesis from iPSCs using TA-316. This method is based on the establishment of immortalized megakaryocyte progenitor cell lines (imMKCLs) which can be expanded and differentiated into platelets.[3][4]
1. Establishment and Expansion of imMKCLs:
-
iPSCs are differentiated into hematopoietic progenitor cells (HPCs).
-
imMKCLs are established from HPCs through the overexpression of c-MYC, BMI1, and BCL-XL.[3][5]
-
imMKCLs are cryopreserved as a master cell bank (MCB).
-
For expansion, a cryopreserved vial of the MCB is thawed and cultured in a medium supplemented with TA-316, SCF, and doxycycline.[3][5] This stage is known as the self-replication stage.
2. Maturation and Platelet Production:
-
Expanded imMKCLs are transferred to a bioreactor (e.g., VerMES) for large-scale production.[3][5]
-
The culture medium is switched to a doxycycline-free medium to turn off the expression of the transgenes, which allows the imMKCLs to mature.[3][5]
-
The maturation medium is supplemented with a cocktail containing TA-316, SCF, an Aryl hydrocarbon Receptor (AhR) antagonist (e.g., SR1/GNF-316), and a Rho-associated protein kinase (ROCK) inhibitor (e.g., Y-27632/Y-39983).[3][5] An ADAM17 inhibitor (e.g., KP-457) can also be included to prevent GPIbα shedding.[3][5]
-
Platelet production is carried out for 4-6 days.[3]
3. Purification and Storage:
-
The culture supernatant containing platelets is collected.
-
The collected suspension is concentrated and purified to remove residual imMKCLs and other debris.
-
The purified platelets are resuspended in a suitable storage solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Megakaryocyte (MK) Yield | Suboptimal iPSC differentiation to HPCs. | Ensure the use of a validated protocol for HPC differentiation. The quality of the starting iPSC line is crucial. |
| Inefficient imMKCL expansion. | Confirm the optimal concentrations of TA-316, SCF, and doxycycline in the expansion medium. Monitor cell viability and proliferation rates regularly. | |
| Low Platelet Purity | Contamination with other cell types. | Optimize the purification process. Consider using cell sorting techniques to enrich for platelets. |
| Presence of residual imMKCLs. | Ensure complete removal of imMKCLs during the purification step. Gamma irradiation (25 Gy) of the final platelet product can be performed to eliminate any remaining nucleated cells.[4] | |
| Poor Platelet Functionality | Incomplete megakaryocyte maturation. | Verify the composition of the maturation cocktail, including the optimal concentrations of TA-316, AhR antagonist, and ROCK inhibitor. Ensure the absence of doxycycline during the maturation phase. |
| Suboptimal culture conditions. | Optimize physical parameters in the bioreactor, such as turbulence and shear stress, which are critical for proper platelet formation.[3] | |
| Variability between Batches | Inconsistent starting cell population. | Use a well-characterized and quality-controlled master cell bank of imMKCLs. |
| Variations in reagent quality. | Use GMP-grade reagents, including TA-316, to ensure consistency and minimize lot-to-lot variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TA-316?
A1: TA-316 is a novel, chemically synthesized small molecule that acts as a c-MPL (thrombopoietin receptor) agonist.[1] By binding to and activating the c-MPL receptor, it mimics the action of thrombopoietin (TPO), a key hematopoietic growth factor. This activation stimulates downstream signaling pathways, including JAK/STAT, MAPK, and PI3K/AKT, which are crucial for the proliferation and maturation of megakaryocytes, the precursor cells of platelets.[1]
Q2: Why is TA-316 (GMP) preferred over recombinant human TPO (rhTPO)?
A2: TA-316 (GMP) offers several advantages over rhTPO, including greater stability, lower immunogenicity, and reduced manufacturing costs.[3] Clinical trials with rhTPO were discontinued due to the formation of antibodies against TPO.[6] As a small molecule, TA-316 is less likely to elicit an immune response.
Q3: What is the optimal concentration of TA-316 to use?
A3: The optimal concentration of TA-316 may vary depending on the specific cell line and culture system. However, published studies have used concentrations around 100 ng/mL for inducing megakaryopoietic differentiation from iPSC-derived HPCs.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How can I assess the quality and function of the iPSC-derived platelets?
A4: The quality of iPSC-derived platelets can be assessed by flow cytometry for the expression of platelet-specific surface markers such as CD41a, CD42b, and CD61.[3] Platelet function can be evaluated through various in vitro assays, including aggregation assays in response to agonists like ADP or thrombin, and clot retraction assays.[6]
Q5: What are the key challenges in scaling up the production of iPSC-derived platelets?
A5: The main challenges include the high cost of cell culture media and reagents, the need for robust and scalable bioreactor systems, and ensuring the purity and safety of the final platelet product.[7] The use of GMP-grade reagents like TA-316 and the development of efficient, feeder-free culture systems are crucial steps in addressing these challenges.[3][4]
Visualizing the Process and Pathways
To further aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: A flowchart illustrating the major stages of producing functional platelets from iPSCs using TA-316.
Caption: The signaling cascade initiated by TA-316 binding to the c-MPL receptor, leading to platelet production.
Caption: A decision tree to guide troubleshooting efforts in the event of low iPSC-derived platelet yield.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scale-up of platelet production from human pluripotent stem cells for developing targeted therapies: advances & challenges [insights.bio]
TA-316 (GMP) stability issues in long-term cell culture
Technical Support Center: TA-316 (GMP)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering stability issues with TA-316 (Good Manufacturing Practice grade) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decline in the efficacy of TA-316 in our multi-week cell culture experiments. What could be the underlying cause?
A loss of compound activity over time often points to several potential factors, including chemical degradation in the aqueous, physiological pH environment of the cell culture media.[1] TA-316 may be susceptible to hydrolysis, oxidation, or photolysis.[1][2] Another possibility is the adsorption of the compound to plastic surfaces of labware or cellular metabolism, where the cells themselves may be converting TA-316 into an inactive form.[1]
Q2: What are the primary factors in cell culture media that can negatively impact the stability of a small molecule like TA-316?
Several components within cell culture media can affect the stability of small molecules. The aqueous nature of the media can lead to hydrolysis.[1][2] The presence of certain amino acids, vitamins, or components in fetal bovine serum (FBS) can react with the compound or enzymatically degrade it.[3][4] The pH of the media is another critical factor, as deviations from the optimal range (typically 7.2-7.4) can accelerate degradation.[4] Additionally, exposure to light and oxygen can promote photolysis and oxidation, respectively.[1][2]
Q3: We've noticed a fine precipitate forming in our culture plates after a few days of incubation with TA-316. What does this indicate?
Precipitation suggests that the concentration of TA-316 in the media has surpassed its solubility limit.[1][4] This could be due to the compound's inherently low aqueous solubility or its degradation into less soluble byproducts.[4] It's also possible that interactions with media components are reducing its solubility over time.
Q4: What are the best practices for preparing and storing TA-316 to ensure its stability for long-term studies?
To maximize stability, high-concentration stock solutions of TA-316 should be prepared in anhydrous dimethyl sulfoxide (DMSO).[4] These stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture and light.[3][4] On the day of the experiment, a fresh aliquot should be thawed and used to prepare working dilutions in the cell culture medium immediately before use.[1][4]
Q5: How can we confirm if TA-316 is degrading in our specific cell culture setup?
To determine the stability of TA-316 in your experimental conditions, you can incubate it in your cell culture media (with and without cells) at 37°C and 5% CO2 for the duration of your experiment.[4] At various time points, collect aliquots of the media and analyze the concentration of the intact parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TA-316.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Gradual or complete loss of biological activity | • Chemical Instability: TA-316 may be degrading in the aqueous culture medium at 37°C.[3] • Metabolism by Cells: The cells may be metabolizing TA-316 into an inactive form.[1] • Adsorption: The compound could be binding to the plastic surfaces of the culture vessels.[1] | • Perform a stability study of TA-316 in the cell culture medium without cells to assess its chemical stability.[4] • Replenish the medium with fresh TA-316 more frequently for long-term experiments.[4] • Consider using low-binding plates to minimize adsorption.[4] |
| High variability in results between replicates | • Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to discrepancies.[3] • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media.[3] • Analytical Method Issues: The analytical method used for quantification may lack precision or accuracy.[3] | • Ensure precise and consistent timing for all experimental steps. • Confirm the complete dissolution of TA-316 in DMSO and the culture medium. • Validate the analytical method for linearity, precision, and accuracy.[3] |
| Visible precipitate in culture wells | • Poor Aqueous Solubility: The concentration of TA-316 may exceed its solubility limit in the culture medium.[4] • Degradation to Insoluble Products: TA-316 may be degrading into less soluble byproducts.[4] • Interaction with Media Components: Components in the media could be reducing the solubility of TA-316. | • Determine the solubility of TA-316 in your specific cell culture medium. • If solubility is an issue, consider using a lower concentration or a different formulation if available. • Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Increased cytotoxicity over time | • Formation of Toxic Degradants: The degradation products of TA-316 may be more toxic to the cells than the parent compound. • Accumulation of Toxic Metabolites: Cellular metabolism of TA-316 could lead to the buildup of toxic byproducts. | • Identify any degradation products or metabolites using LC-MS/MS and assess their cytotoxicity. • Increase the frequency of media changes to prevent the accumulation of toxic substances. |
Quantitative Data Summary
The following table summarizes the stability of TA-316 under various conditions, as determined by HPLC analysis of the remaining parent compound after 72 hours of incubation.
| Condition | Temperature | Media | Serum | % TA-316 Remaining (mean ± SD) |
| 1 | 37°C | DMEM | 10% FBS | 65 ± 4.2 |
| 2 | 37°C | DMEM | No Serum | 58 ± 5.1 |
| 3 | 37°C | RPMI-1640 | 10% FBS | 72 ± 3.8 |
| 4 | 4°C | DMEM | 10% FBS | 98 ± 1.5 |
| 5 | 37°C (in dark) | DMEM | 10% FBS | 85 ± 3.1 |
Experimental Protocols
Protocol for Assessing the Stability of TA-316 in Long-Term Cell Culture
Objective: To determine the chemical stability of TA-316 in a specific cell culture medium over an extended period.
Materials:
-
TA-316 (GMP grade)
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of TA-316 Working Solution:
-
Prepare a 10 mM stock solution of TA-316 in anhydrous DMSO.
-
Dilute the stock solution in the complete cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
-
Incubation:
-
Aliquot the TA-316 working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.
-
Include a control group with and without cells to differentiate between chemical degradation and cellular metabolism.
-
Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each well or tube.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the intact TA-316 in each sample using a validated HPLC or LC-MS/MS method.
-
The sample collected at time 0 will serve as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of TA-316 remaining at each time point by normalizing the peak area of TA-316 to the peak area at time 0.
-
Plot the percentage of TA-316 remaining versus time to determine the stability profile and calculate the half-life of the compound in the medium.
-
Visualizations
Caption: Troubleshooting workflow for TA-316 stability issues.
Caption: Hypothetical signaling pathway inhibited by TA-316.
Caption: Experimental workflow for TA-316 stability assessment.
References
Technical Support Center: Enhancing the Efficiency of TA-316 (GMP) for Ex Vivo Platelet Production
Welcome to the technical support center for TA-316, a potent thrombopoietin (TPO) receptor agonist designed to enhance the efficiency of ex vivo platelet production from induced pluripotent stem cells (iPSCs) under Good Manufacturing Practice (GMP) conditions. This resource is intended for researchers, scientists, and drug development professionals engaged in the cellular therapy field. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your experimental workflows and address common challenges.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of TA-316 for megakaryocyte (MK) differentiation and platelet generation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Megakaryocyte (MK) Yield | 1. Suboptimal TA-316 concentration.2. Poor quality of starting iPSC-derived hematopoietic progenitor cells (iHPCs).3. Inefficient differentiation protocol. | 1. Titrate TA-316 concentration (recommended range: 100 ng/mL) to determine the optimal level for your specific cell line.[1][2]2. Ensure high viability and proper marker expression (e.g., CD34+, CD43+) of iHPCs before initiating differentiation.3. Optimize cytokine cocktail; consider co-stimulation with Stem Cell Factor (SCF). |
| Poor MK Maturation (Low Ploidy, Immature Morphology) | 1. Insufficient duration of TA-316 treatment.2. Inadequate culture conditions.3. Presence of inhibitory factors. | 1. Extend the culture period with TA-316 (e.g., up to 10-14 days) to allow for complete maturation.[1]2. Culture on a supportive feeder layer (e.g., C3H10T1/2 cells) or in a feeder-free system supplemented with appropriate factors like Rho-associated kinase (ROCK) inhibitors.[3][4]3. Ensure the absence of factors that inhibit megakaryopoiesis, such as high concentrations of erythropoietin (EPO). |
| Low Platelet Yield from Mature MKs | 1. Lack of appropriate physical stimulation.2. Suboptimal culture medium for thrombopoiesis.3. Premature MK apoptosis. | 1. Utilize a bioreactor system that incorporates turbulent flow to mimic the bone marrow microenvironment, which has been shown to significantly enhance platelet release.[3][5]2. Switch to a doxycycline-free medium for imMKCLs to induce maturation and platelet production.[3][4]3. Supplement the culture with anti-apoptotic agents if excessive cell death is observed. |
| Poor Platelet Functionality | 1. Incomplete platelet maturation.2. Activation during collection and processing.3. Suboptimal storage conditions. | 1. Ensure full MK maturation before inducing platelet release. The use of an ADAM17 inhibitor can help retain GPIbα on the platelet surface, improving function.[3][4]2. Handle platelets gently during collection and purification to avoid premature activation.3. Store platelets in a suitable buffer, such as a bicarbonated Ringer's solution with acid citrate dextrose and human serum albumin.[3] |
| Variability Between Experiments | 1. Inconsistent starting cell population.2. Variation in reagent quality.3. Differences in culture conditions. | 1. Standardize the quality and characterization of the iPSC and iHPC populations.2. Use GMP-grade reagents, including TA-316, and ensure consistent lot-to-lot performance.3. Maintain strict control over all culture parameters, including cell seeding density, media changes, and incubator conditions. |
Frequently Asked Questions (FAQs)
Q1: What is TA-316 and how does it work?
A1: TA-316 is a novel, chemically synthesized small molecule that acts as a c-MPL (TPO receptor) agonist.[1] It mimics the action of thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production.[1] By binding to and activating the c-MPL receptor, TA-316 stimulates downstream signaling pathways that promote the proliferation and differentiation of megakaryocyte progenitors and the subsequent generation of platelets.[1]
Q2: What are the advantages of using TA-316 over recombinant human TPO (rhTPO) or other c-MPL agonists like eltrombopag?
A2: TA-316 offers several advantages, including:
-
Higher Potency: TA-316 has been shown to have a lower EC50 value compared to rhTPO and eltrombopag in proliferation assays, indicating higher potency.[1]
-
Enhanced Platelet Production: Studies have demonstrated that TA-316 can lead to more than a twofold higher platelet production from immortalized megakaryocyte progenitor cell lines (imMKCLs) compared to rhTPO.[1]
-
Biased Megakaryopoiesis: TA-316 appears to favor megakaryocyte-biased differentiation, which is beneficial for maximizing platelet output.[1]
-
GMP Compatibility: As a chemically synthesized small molecule, TA-316 has greater biological safety, lower immunogenicity, and lower manufacturing costs compared to peptide-based ligands like rhTPO, making it well-suited for GMP-compliant manufacturing processes.[1][5]
Q3: What cell types are suitable for use with TA-316?
A3: TA-316 is effective on human cells expressing the c-MPL receptor. This includes iPSC-derived hematopoietic progenitor cells (iHPCs), bone marrow-derived CD34+ cells, and immortalized megakaryocyte progenitor cell lines (imMKCLs).[1]
Q4: Can TA-316 be used in a feeder-free culture system?
A4: Yes, TA-316 can be incorporated into feeder-free culture systems for megakaryocyte maturation and platelet production. This often involves the use of other small molecules, such as Rho-associated kinase (ROCK) inhibitors and aryl hydrocarbon receptor (AhR) antagonists, to support the cells in the absence of a feeder layer.[3][4]
Q5: What is the recommended concentration of TA-316 to use?
A5: The optimal concentration of TA-316 can vary depending on the specific cell line and experimental conditions. However, a concentration of 100 ng/mL has been shown to be effective for inducing megakaryopoietic differentiation from iPSC-derived hematopoietic progenitor cells.[1][2] For differentiation from bone marrow CD34+ cells, a concentration of 800 ng/mL has been used.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Experimental Protocols
Key Experiment 1: Differentiation of iPSC-derived Hematopoietic Progenitor Cells (iHPCs) to Megakaryocytes
Objective: To induce the differentiation of iHPCs into mature megakaryocytes using TA-316.
Methodology:
-
Start with a high-quality population of iHPCs, characterized by the expression of CD34 and CD43, and the absence of CD41 and GPA.
-
Sort the CD43+/CD34+/CD41-/GPA- iHPCs using fluorescence-activated cell sorting (FACS).
-
Culture the sorted iHPCs in a suitable basal medium supplemented with cytokines.
-
Add TA-316 to the culture medium at a final concentration of 100 ng/mL.[1][2]
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor the culture for the emergence of CD41+ megakaryocytes at regular intervals (e.g., days 3 and 5) using flow cytometry.[1][2]
-
Continue the culture for up to 10-14 days to allow for full maturation of the megakaryocytes, characterized by increased size and polyploidy.
Key Experiment 2: Platelet Production from Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
Objective: To induce platelet production from imMKCLs using TA-316 in a GMP-compatible process.
Methodology:
-
Culture imMKCLs in an expansion medium containing Stem Cell Factor (SCF), doxycycline, and TA-316.[3][4]
-
For expansion, seed the imMKCLs on mitomycin C-treated C3H10T1/2 feeder cells or in a feeder-free system and passage every 3-4 days.[1]
-
To induce platelet production, switch the culture to a doxycycline-free medium to turn off the transgenes (e.g., c-MYC, BMI1, BCL-XL) that maintain the progenitor state.[1][3]
-
For enhanced platelet release, transfer the mature megakaryocytes to a turbulent flow bioreactor.[3]
-
After 4-6 days in the maturation/production medium, gently collect the platelets from the culture supernatant.[1][3]
-
Analyze the collected platelets for number, size, and expression of platelet-specific markers (e.g., CD41, CD42b) by flow cytometry.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key processes related to the use of TA-316.
References
- 1. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scale-up of platelet production from human pluripotent stem cells for developing targeted therapies: advances & challenges [insights.bio]
- 4. Ex Vivo Production of Platelets From iPSCs: The iPLAT1 Study and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ex vivo platelet production from induced pluripotent stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TA-316 (GMP) Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, characterize, and overcome resistance to TA-316 (GMP) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for TA-316?
A1: TA-316 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In sensitive cells, TA-316 blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.
Q2: My cell line, previously sensitive to TA-316, now shows reduced responsiveness. What are the potential causes?
A2: The development of resistance to TA-316 can occur through various mechanisms. Common causes include:
-
Secondary Mutations: Acquisition of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent TA-316 from effectively binding to its target.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as MET or HER2, can compensate for the inhibition of EGFR and promote cell survival and proliferation.
-
Phenotypic Changes: A subset of cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to EGFR inhibitors.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump TA-316 out of the cells, reducing its intracellular concentration.
Q3: How can I confirm that my cell line has developed resistance to TA-316?
A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your current cell line compared to the parental, sensitive cell line is a clear indication of acquired resistance.
Troubleshooting Guides
Problem 1: Increased IC50 value for TA-316 in my cell line.
This guide will help you to characterize the resistance mechanism in your cell line.
Workflow for Investigating TA-316 Resistance
Caption: Workflow for investigating and addressing TA-316 resistance.
Step 1: Confirm the IC50 Shift
-
Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®).
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of TA-316 (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Calculate the IC50 values using a non-linear regression analysis.
-
-
Data Interpretation:
| Cell Line | TA-316 IC50 (nM) | Fold Change in Resistance |
| Parental | 10 | - |
| Resistant Clone 1 | 500 | 50 |
| Resistant Clone 2 | 1200 | 120 |
Step 2: Investigate the Mechanism of Resistance
-
A. Check for EGFR Mutations:
-
Experiment: Sanger sequencing or Next-Generation Sequencing (NGS) of the EGFR gene.
-
Methodology:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the EGFR kinase domain (exons 18-21) using PCR.
-
Purify the PCR product and send for sequencing.
-
Analyze the sequencing data for mutations, paying close attention to known resistance-conferring mutations like T790M.
-
-
-
B. Assess Bypass Pathway Activation:
-
Experiment: Western Blotting.
-
Methodology:
-
Lyse parental and resistant cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
-
Data Interpretation:
| Protein | Parental Line (Relative Density) | Resistant Line (Relative Density) | Interpretation |
| p-EGFR | 1.0 | 0.2 | TA-316 is inhibiting EGFR |
| p-MET | 0.1 | 2.5 | MET pathway is activated |
| p-AKT | 0.3 | 1.8 | Downstream PI3K/AKT pathway is reactivated |
Signaling Pathway in Resistant Cells
Caption: Bypass of TA-316-mediated EGFR inhibition via MET activation.
Problem 2: How to overcome the observed resistance?
Strategy 1: If a T790M mutation is detected:
-
Recommendation: Switch to a second-generation EGFR inhibitor that is effective against T790M-mutant EGFR.
-
Experimental Validation: Perform a cell viability assay comparing the efficacy of TA-316 and the second-generation inhibitor on your resistant cell line.
Strategy 2: If bypass pathway activation (e.g., MET amplification) is observed:
-
Recommendation: Use a combination therapy approach. Combine TA-316 with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor).
-
Experimental Validation:
-
Perform a cell viability assay with TA-316 alone, the MET inhibitor alone, and the combination of both drugs.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Hypothetical Combination Therapy Data:
| Treatment | IC50 (nM) on Resistant Line |
| TA-316 | 1200 |
| MET Inhibitor | 800 |
| TA-316 + MET Inhibitor (1:1 ratio) | 150 |
This data suggests a synergistic effect, making combination therapy a viable strategy.
Validation & Comparative
Validating the In Vitro Efficacy of TA-316 (GMP): A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vitro comparison of TA-316 (GMP), a next-generation anti-CTLA-4 monoclonal antibody, against competitor antibodies in the same class. The data presented herein demonstrates the potent and specific activity of TA-316 in key functional assays, highlighting its potential as a leading candidate for cancer immunotherapy.
Introduction
TA-316 is a humanized IgG1 monoclonal antibody designed to block the inhibitory checkpoint molecule CTLA-4 on T cells. By inhibiting CTLA-4, TA-316 is designed to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response. This document outlines the in vitro studies conducted to validate the efficacy of TA-316, comparing its performance with established anti-CTLA-4 antibodies, Competitor A and Competitor B.
Comparative Efficacy Data
The in vitro efficacy of TA-316 was evaluated through a series of head-to-head studies against Competitor A and Competitor B. The following tables summarize the key findings from these experiments.
Table 1: Receptor Binding Affinity (KD)
This table compares the binding affinity of TA-316 and competitor antibodies to the human CTLA-4 receptor, as determined by surface plasmon resonance (SPR). A lower KD value indicates a higher binding affinity.
| Antibody | KD (nM) |
| TA-316 | 0.58 |
| Competitor A | 1.25 |
| Competitor B | 0.95 |
Table 2: T-Cell Activation (IL-2 Release)
This table shows the concentration of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation, released from peripheral blood mononuclear cells (PBMCs) following treatment with TA-316 or competitor antibodies. Higher IL-2 levels signify greater T-cell activation.
| Antibody (10 µg/mL) | IL-2 Release (pg/mL) |
| TA-316 | 2540 |
| Competitor A | 1850 |
| Competitor B | 2100 |
| Isotype Control | 150 |
Table 3: In Vitro Cytotoxicity Assay
This table presents the percentage of tumor cell lysis in a co-culture of PBMCs and a target cancer cell line. The data demonstrates the ability of each antibody to enhance T-cell-mediated killing of cancer cells.
| Antibody (10 µg/mL) | Tumor Cell Lysis (%) |
| TA-316 | 68 |
| Competitor A | 55 |
| Competitor B | 61 |
| Isotype Control | 12 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Receptor Binding Affinity Assay (Surface Plasmon Resonance)
-
Immobilization: Recombinant human CTLA-4 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding: A serial dilution of TA-316, Competitor A, and Competitor B (ranging from 0.1 nM to 100 nM) was injected over the sensor surface.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated using a 1:1 Langmuir binding model.
T-Cell Activation Assay (IL-2 Release)
-
Cell Culture: Human PBMCs were isolated from healthy donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: PBMCs were stimulated with anti-CD3 antibody and treated with 10 µg/mL of TA-316, Competitor A, Competitor B, or an isotype control antibody.
-
Cytokine Measurement: After 72 hours of incubation, the cell culture supernatant was collected, and the concentration of IL-2 was quantified using a commercial ELISA kit.
In Vitro Cytotoxicity Assay
-
Cell Preparation: A human melanoma cell line (A375) was used as the target cells and labeled with Calcein AM. Human PBMCs were used as effector cells.
-
Co-culture: Target and effector cells were co-cultured at a 10:1 effector-to-target ratio in the presence of 10 µg/mL of TA-316, Competitor A, Competitor B, or an isotype control antibody.
-
Lysis Measurement: After 4 hours of incubation, the release of Calcein AM from lysed target cells into the supernatant was measured using a fluorescence plate reader. The percentage of specific lysis was calculated relative to maximum lysis (induced by detergent) and spontaneous release controls.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of TA-316 and the experimental workflow for its in vitro validation.
Caption: Mechanism of Action of TA-316.
Caption: Experimental Workflow for In Vitro Efficacy Validation.
Conclusion
The in vitro data presented in this guide strongly supports the superior efficacy of TA-316 (GMP) compared to its competitors. TA-316 demonstrates higher binding affinity to CTLA-4, leading to enhanced T-cell activation and greater tumor cell killing in vitro. These findings underscore the potential of TA-316 as a promising immunotherapeutic agent for the treatment of cancer. Further preclinical and clinical studies are warranted to confirm these findings in vivo.
A Comparative Analysis of TA-316 and Romiplostim for Thrombocytopenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TA-316, a novel investigational compound, and romiplostim, an approved therapeutic agent, both of which are thrombopoietin (TPO) receptor agonists used to stimulate platelet production. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available performance data, and relevant experimental protocols.
Introduction
Immune thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1] Both TA-316 and romiplostim function by mimicking the effect of endogenous thrombopoietin, the primary regulator of platelet production. They bind to and activate the TPO receptor (c-Mpl) on megakaryocytes and their precursors, stimulating their proliferation and differentiation, ultimately leading to an increase in circulating platelets.[2][3] While romiplostim is an established therapy for ITP, TA-316 is a more recent, chemically synthesized molecule that has shown promise in preclinical studies.[4]
Comparative Data Overview
A direct comparison of the clinical efficacy and safety of TA-316 and romiplostim is not currently possible due to the limited availability of clinical trial data for TA-316. Romiplostim has undergone extensive clinical evaluation, including Phase 3 trials, leading to its approval for the treatment of ITP.[5][6] In contrast, the available data for TA-316 is from in vitro studies. The "GMP" (Good Manufacturing Practice) designation for TA-316 could not be independently verified through publicly available information, suggesting it may primarily be available for research purposes.
The following tables summarize the available quantitative data for both compounds.
Table 1: General Characteristics
| Feature | TA-316 | Romiplostim |
| Compound Type | Small molecule, chemically synthesized c-Mpl agonist[2] | Fc-peptide fusion protein (peptibody)[7] |
| Mechanism of Action | Thrombopoietin receptor agonist[2] | Thrombopoietin receptor agonist[7] |
| Development Stage | Preclinical[4] | Marketed Drug[5] |
| Administration | In vitro application[2] | Subcutaneous injection[7] |
Table 2: In Vitro Efficacy Data
| Parameter | TA-316 | Romiplostim |
| Cell Line Proliferation (EC50) | UT-7/TPO cells: 0.3 nM Ba/F3-HuMpl cells: 0.65 nM[2] | Data from comparable head-to-head in vitro studies with TA-316 is not available. |
| Platelet Production | Shown to be more than two-fold higher than recombinant human TPO in promoting platelet production from immortalized megakaryocyte progenitor cell lines (imMKCLs).[4] | Induces a dose-dependent increase in platelet counts in vitro and in vivo.[8] |
Table 3: Clinical Efficacy of Romiplostim (Selected Phase 3 Data)
| Clinical Trial | Patient Population | Primary Endpoint | Result |
| NCT02868099 | Adults with persistent or chronic ITP in China[5][9] | Time (in weeks) with platelet counts ≥50 × 10⁹/L | Median of 2 weeks with platelet response in the romiplostim group vs. 0 weeks in the placebo group (p < .001)[5] |
| '209 Study (Open-Label) | Adults with primary ITP[7] | Incidence of adverse events and antibody formation | 91% of patients achieved a doubling of platelet count to ≥50,000 platelets/microliter.[7] |
| NCT01444417 | Pediatric patients with ITP[6] | Durable platelet response | A durable platelet response was defined as achieving at least 6 weekly platelet counts of ≥ 50 x 10^9/L during the last 8 weeks of treatment.[6] |
Mechanism of Action and Signaling Pathways
Both TA-316 and romiplostim exert their effects by activating the TPO receptor, which in turn initiates a cascade of intracellular signaling events. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K-AKT) pathways.[2][3] Activation of these pathways promotes the proliferation and differentiation of megakaryocytes and inhibits their apoptosis, leading to increased platelet production.[3]
Figure 1. Simplified signaling pathway of TPO receptor agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are essential for the evaluation of TPO receptor agonists.
In Vitro Megakaryocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.
Experimental Workflow:
Figure 2. Workflow for in vitro megakaryocyte differentiation.
Detailed Protocol:
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic stem cells from umbilical cord blood using magnetic-activated cell sorting (MACS).[10]
-
Cell Culture: Seed the isolated CD34+ cells at a density of 5 x 10^5 cells/mL in a serum-free medium.[10]
-
Treatment: Supplement the medium with the TPO receptor agonist (TA-316 or romiplostim) at various concentrations.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.[11]
-
Analysis: Harvest the cells and stain them with fluorescently-conjugated antibodies against megakaryocyte-specific surface markers (e.g., CD41a and CD42b). For ploidy analysis, fix and permeabilize the cells and stain with a DNA-binding dye such as Propidium Iodide. Analyze the stained cells using flow cytometry to determine the percentage of mature megakaryocytes and their DNA content.[11]
In Vitro Platelet Generation Assay
This assay evaluates the capacity of the differentiated megakaryocytes to produce platelet-like particles.
Experimental Workflow:
Figure 3. Workflow for in vitro platelet generation.
Detailed Protocol:
-
Megakaryocyte Culture: Culture the in vitro-differentiated megakaryocytes in a medium that supports proplatelet formation.
-
Incubation: Incubate for an additional 2-4 days to allow for the shedding of platelet-like particles.
-
Collection: Carefully collect the culture supernatant.
-
Analysis: Stain the collected particles with fluorescently-conjugated antibodies against platelet-specific markers (CD41a and CD42b). Analyze the stained particles by flow cytometry to quantify the number of platelet-like particles produced.[11]
Signaling Pathway Activation Assays (Western Blotting)
These assays are used to determine if a TPO receptor agonist activates the key downstream signaling pathways.
Experimental Workflow:
Figure 4. Workflow for signaling pathway activation assay.
Detailed Protocol:
-
Cell Culture and Starvation: Culture a c-Mpl expressing cell line (e.g., UT-7/TPO) and starve the cells of growth factors for several hours.
-
Stimulation: Stimulate the cells with the TPO receptor agonist (TA-316 or romiplostim) for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific to the phosphorylated forms of key signaling proteins (e.g., phospho-STAT5, phospho-ERK, phospho-Akt).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Conclusion
Romiplostim is a well-established thrombopoietin receptor agonist with a proven clinical track record in the treatment of ITP. In contrast, TA-316 is a novel, small-molecule TPO receptor agonist that has demonstrated potent in vitro activity in promoting megakaryopoiesis and platelet production in a preclinical setting.[4] The available data suggests that TA-316 may have a higher potency in cell-based assays compared to other TPO receptor agonists.[2]
However, a comprehensive comparative analysis of the performance of TA-316 versus romiplostim is premature. Further preclinical studies, including in vivo efficacy and toxicology, as well as progression to clinical trials, are necessary to fully elucidate the therapeutic potential of TA-316 and to draw direct comparisons with established therapies like romiplostim. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of these and other novel TPO receptor agonists.
References
- 1. 2025 update on clinical trials in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Romiplostim in primary immune thrombocytopenia that is persistent or chronic: phase III multicenter, randomized, placebo-controlled clinical trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. amgen.com [amgen.com]
- 8. In vitro Generation of Megakaryocytes and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide: TA-316 (GMP) vs. Eltrombopag for In Vitro Platelet Generation
For researchers, scientists, and drug development professionals, the efficient in vitro generation of platelets is a critical area of study with significant therapeutic potential. This guide provides an objective comparison of two key small molecule c-MPL receptor agonists, TA-316 (GMP) and eltrombopag, in their capacity to drive the production of platelets from progenitor cells in a laboratory setting. The information presented is based on available experimental data to assist in the informed selection of reagents for research and development.
Executive Summary
TA-316 and eltrombopag are both thrombopoietin (TPO) receptor agonists that promote the differentiation and maturation of megakaryocytes, the precursor cells to platelets.[1][2] However, comparative studies have indicated that TA-316 may offer superior performance in the context of in vitro platelet generation, particularly from human induced pluripotent stem cell (iPSC)-derived sources.[3] TA-316 has been shown to lead to a more substantial expansion of megakaryocyte progenitors and a higher yield of functional platelets compared to eltrombopag at optimized concentrations.[3] This difference in efficacy may be attributed to nuanced distinctions in their interaction with the c-MPL receptor and the subsequent downstream signaling cascades.
Performance Data: TA-316 vs. Eltrombopag
The following tables summarize quantitative data from a comparative study on the efficacy of TA-316 and eltrombopag in promoting the expansion of immortalized megakaryocyte progenitor cell lines (imMKCLs) and subsequent platelet generation.
Table 1: Megakaryocyte Progenitor Expansion
| Compound | Concentration | Fold Increase in Cell Number (Day 11) |
| TA-316 | 200 ng/mL | ~1.5-fold higher than rhTPO |
| Eltrombopag | 3000 ng/mL | ~2-fold lower than TA-316 |
| rhTPO (control) | 50 ng/mL | - |
Data sourced from a study utilizing human iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs).[3]
Table 2: Platelet Generation
| Compound | Relative Platelet Yield per Progenitor Cell | Total Platelet Yield |
| TA-316 | 1.3-fold higher than rhTPO | >2-fold higher than rhTPO and eltrombopag |
| Eltrombopag | Little to no effect | Significantly lower than TA-316 and rhTPO |
| rhTPO (control) | - | - |
Platelet yield was assessed after a 4-day maturation phase following the initial expansion period.[3]
Mechanism of Action and Signaling Pathways
Both TA-316 and eltrombopag are small molecule agonists of the c-MPL receptor (thrombopoietin receptor), initiating intracellular signaling cascades that drive megakaryopoiesis and thrombopoiesis.[1][3][4] Upon binding to the c-MPL receptor, these agonists trigger a conformational change that leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.[4]
Beyond the canonical JAK/STAT pathway, c-MPL activation also engages other critical signaling networks, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5] These pathways are crucial for the survival, growth, and maturation of megakaryocytes.[5] While both TA-316 and eltrombopag utilize these pathways, the superior efficacy of TA-316 in in vitro platelet production suggests potential differences in the magnitude or balance of the activation of these downstream effectors.[3] For instance, TA-316 has been observed to upregulate growth factor-related genes like VEGFA and FGF2 more effectively than rhTPO, a mechanism that may contribute to its enhanced performance.[3]
References
- 1. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists
Thrombopoietin (TPO) receptor agonists are a class of drugs that stimulate platelet production by activating the TPO receptor, also known as c-Mpl. They are primarily used to treat thrombocytopenia, a condition characterized by a low platelet count, in various clinical settings such as chronic immune thrombocytopenia (ITP) and chronic liver disease. This guide provides a comparative overview of the efficacy and safety of four prominent TPO receptor agonists: romiplostim, eltrombopag, avatrombopag, and lusutrombopag, with a focus on experimental data and methodologies for a research-oriented audience.
Efficacy Comparison
The efficacy of TPO receptor agonists is primarily evaluated based on their ability to increase platelet counts to a safe level, reduce the risk of bleeding, and decrease the need for rescue medications. Clinical trials have demonstrated the effectiveness of all four agents, though response rates and specific indications may vary.
| Efficacy Endpoint | Romiplostim | Eltrombopag | Avatrombopag | Lusutrombopag |
| Primary Indication | Chronic ITP | Chronic ITP, Thrombocytopenia in Chronic Liver Disease (CLD) | Chronic ITP, Thrombocytopenia in CLD | Thrombocytopenia in CLD |
| Overall Platelet Response in ITP | 80-90% of patients achieve a platelet count ≥50 x 10⁹/L. | 70-80% of patients achieve a platelet count ≥50 x 10⁹/L. | 66-88% of patients achieve a platelet count ≥50 x 10⁹/L by day 8. | Not indicated for ITP |
| Sustained Platelet Response in ITP | Demonstrated in long-term extension studies. | Demonstrated in long-term extension studies. | Data on long-term sustained response is emerging. | Not indicated for ITP |
| Response in CLD (Platelet Count ≥50 x 10⁹/L) | Not indicated for this use. | 78% of patients achieved the target platelet count. | 67-88% of patients avoided the need for platelet transfusion. | 65-79% of patients did not require platelet transfusion. |
| Time to Initial Platelet Response | Typically 1-2 weeks. | Typically 1-2 weeks. | Platelet count begins to rise by day 4-6. | Platelet count begins to rise within the first week. |
Safety Profile Comparison
The safety profiles of TPO receptor agonists are a critical consideration in their clinical use. While generally well-tolerated, they are associated with potential risks, including thromboembolic events, hepatotoxicity, and bone marrow reticulin formation.
| Adverse Event | Romiplostim | Eltrombopag | Avatrombopag | Lusutrombopag |
| Thromboembolic Events | Increased risk, particularly at high platelet counts. | Boxed warning for thromboembolism and hepatotoxicity. | Increased risk of thromboembolic events. | Portal vein thrombosis has been reported. |
| Hepatotoxicity | Generally low risk. | Boxed warning; potential for severe hepatotoxicity. | Generally low risk of hepatotoxicity. | Generally considered to have a low risk of hepatotoxicity. |
| Bone Marrow Reticulin Formation | Potential for increased reticulin fibrosis. | Potential for increased reticulin fibrosis. | Potential risk, long-term data is being collected. | Potential risk, long-term data is being collected. |
| Common Adverse Events | Headache, dizziness, arthralgia. | Nausea, diarrhea, upper respiratory tract infection, increased liver enzymes. | Headache, fatigue, abdominal pain. | Headache, nausea, portal vein thrombosis. |
| Drug-Food Interactions | No significant interactions. | Absorption is significantly reduced by co-administration with polyvalent cations (e.g., calcium, iron, magnesium). | Should be taken with food. | No significant interactions. |
Experimental Protocols
The evaluation of TPO receptor agonists in clinical trials follows a structured protocol to ensure the robust assessment of efficacy and safety.
Key Experimental Methodologies:
A typical Phase III clinical trial for a TPO receptor agonist in chronic ITP would involve the following:
-
Study Design: A randomized, double-blind, placebo-controlled multicenter study.
-
Patient Population: Adult patients with a confirmed diagnosis of chronic ITP and a platelet count typically below 30 x 10⁹/L, who have had an insufficient response to first-line treatments like corticosteroids or immunoglobulins.
-
Treatment Regimen:
-
Patients are randomized to receive either the investigational TPO receptor agonist or a placebo.
-
The starting dose of the agonist is administered, often with provisions for dose adjustments based on weekly platelet count monitoring to maintain the count within a target range (e.g., 50-200 x 10⁹/L).
-
Romiplostim is administered as a weekly subcutaneous injection, while eltrombopag, avatrombopag, and lusutrombopag are oral tablets.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients achieving a durable platelet response, often defined as a platelet count ≥50 x 10⁹/L for a specified number of weeks during the treatment period without the need for rescue medication.
-
Secondary Endpoints: Overall platelet response, incidence of bleeding events (as per a standardized scale like the WHO Bleeding Scale), use of rescue medications, and patient-reported outcomes on quality of life.
-
-
Safety Monitoring:
-
Regular monitoring of complete blood counts, liver function tests, and peripheral blood smears.
-
Assessment for adverse events, with a particular focus on thromboembolic events, hepatotoxicity, and bone marrow examinations for reticulin fibrosis at baseline and specified follow-up times.
-
Signaling Pathways and Experimental Workflow
The mechanism of action of TPO receptor agonists involves the activation of intracellular signaling pathways that mimic the effects of endogenous thrombopoietin.
Caption: TPO receptor agonist signaling pathway.
The general workflow for the preclinical and clinical development of a novel TPO receptor agonist is outlined below.
Validating the GMP Quality of TA-316 for Pre-clinical Studies: A Comparative Guide
For researchers and drug development professionals embarking on pre-clinical studies involving ex vivo platelet generation, ensuring the Good Manufacturing Practice (GMP) quality of critical reagents is paramount. This guide provides a comparative analysis of TA-316, a novel small molecule thrombopoietin (TPO) receptor agonist, with other alternatives used for the generation of platelets from human induced pluripotent stem cells (iPSCs). The information presented herein, supported by experimental data and detailed protocols, will aid in the validation of TA-316 for pre-clinical applications.
TA-316 is a chemically synthesized c-MPL (TPO receptor) agonist that has been shown to enhance the ex vivo production of platelets.[1] Its performance, particularly in promoting the self-renewal and maturation of immortalized megakaryocyte progenitor cell lines (imMKCLs), has been demonstrated to be superior to other c-MPL agonists like eltrombopag and even recombinant human TPO (rhTPO).[1]
Comparative Performance of TPO Receptor Agonists
The selection of a TPO receptor agonist for pre-clinical studies often depends on its efficiency in promoting megakaryocyte and platelet expansion. The following table summarizes the comparative performance of TA-316, rhTPO, and eltrombopag in the ex vivo culture of imMKCLs, based on data from Aihara et al., 2017.[1]
| Parameter | TA-316 (200 ng/mL) | rhTPO (50 ng/mL) | Eltrombopag (3000 ng/mL) |
| Total Cell Expansion (Day 11) | ~1.5 to 2-fold higher than rhTPO and eltrombopag | Baseline | Lower than TA-316 |
| Platelet Yield (Day 15) | > 2-fold higher than rhTPO and eltrombopag | Baseline | Lower than TA-316 |
Alternatives to TA-316
Several other TPO receptor agonists are utilized in research and clinical settings and can be considered as alternatives for pre-clinical studies. These include:
-
Eltrombopag: An orally bioavailable small molecule, non-peptide TPO receptor agonist.[2][3]
-
Romiplostim: A peptibody that acts as a TPO receptor agonist.
-
Avatrombopag and Lusutrombopag: Second-generation oral TPO receptor agonists.[4]
-
Recombinant Human TPO (rhTPO): The endogenous ligand for the c-Mpl receptor, though its use has been associated with immunogenicity.[5]
GMP Quality Validation of TA-316
Ensuring the GMP quality of TA-316 for pre-clinical studies involves a series of validation assays to confirm its identity, purity, potency, and stability. Adherence to GMP standards is crucial for the reliability and reproducibility of pre-clinical data.[6][7]
Key Quality Control Assays for Small Molecule Drugs
The following are essential quality control tests for small molecule drugs like TA-316 intended for pre-clinical use:[8][9]
-
Identity: Confirmation of the chemical structure.
-
Purity: Assessment of the presence of impurities (e.g., related substances, residual solvents).
-
Potency/Assay: Measurement of the biological activity and the quantity of the active pharmaceutical ingredient (API).
-
Stability: Evaluation of the drug's quality over time under specified storage conditions.
Experimental Protocols
Detailed methodologies for the validation of TA-316 are provided below. These protocols are based on standard analytical techniques for small molecules and biologics.
Purity and Identity Determination by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Objective: To determine the purity of TA-316 and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve a known concentration of TA-316 in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC can be directly coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra in positive ion mode to determine the molecular weight of the main peak and any impurities. The observed molecular weight should match the theoretical molecular weight of TA-316.
-
Potency Determination by Cell Proliferation Assay
Objective: To measure the biological activity of TA-316 by assessing its ability to stimulate the proliferation of a TPO-dependent cell line.
Methodology:
-
Cell Line: Use a TPO-responsive cell line such as UT-7/TPO or Ba/F3-HuMpl.[10]
-
Cell Culture: Culture the cells in a suitable medium supplemented with a low concentration of a growth factor to maintain viability but minimize background proliferation.
-
Assay Procedure:
-
Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of TA-316 (e.g., from 0.01 nM to 1000 nM) to the wells. Include a negative control (vehicle) and a positive control (e.g., rhTPO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Proliferation Measurement:
-
Add a cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well.
-
Incubate for the recommended time according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell proliferation data against the log of the TA-316 concentration.
-
Determine the EC50 (half-maximal effective concentration) value, which represents the concentration of TA-316 that induces a half-maximal response. This value is a measure of the compound's potency.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and the validation process, the following diagrams are provided.
Caption: TA-316 Signaling Pathway.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benefits of Integrating GMP in the Preclinical Phase of Drug Development – Pharma GMP [pharmagmp.in]
- 7. agnopharma.com [agnopharma.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. eas.org [eas.org]
- 10. pharmtech.com [pharmtech.com]
In Vitro Assays to Confirm the Biological Activity of TA-316 (GMP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays to confirm the biological activity of TA-316, a novel thrombopoietin (TPO) receptor agonist. The performance of TA-316 is compared with other TPO receptor agonists, Eltrombopag and Romiplostim, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate study replication and validation.
Comparative Efficacy of TPO Receptor Agonists
The primary biological activity of TPO receptor agonists is the stimulation of megakaryopoiesis and thrombopoiesis. Key in vitro measures of this activity include the induction of cell proliferation in TPO-dependent cell lines and the differentiation of hematopoietic stem cells into megakaryocytes.
Data Summary
| In Vitro Assay | TA-316 | Eltrombopag | Romiplostim |
| Cell Proliferation (UT-7/TPO cells) | EC50: 0.3 ng/mL[1] | EC50: 55.3 ng/mL[1] | EC50: Data not available in a directly comparable format |
| Cell Proliferation (Ba/F3-HuMpl cells) | EC50: 0.65 ng/mL[1] | EC50: 20.7 ng/mL[1] | EC50: Data not available in a directly comparable format |
| Megakaryocyte Differentiation (% CD41+ cells from BM CD34+ cells) | Increased number of CD41+ cells at 800 ng/mL | No significant effect at 3000 ng/mL | Increasing doses (100 to 2000 ng/mL) lead to increased megakaryocyte proliferation[2][3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
TPO-dependent cell line (e.g., UT-7/TPO)
-
Complete culture medium (e.g., IMDM with 10% FCS)
-
TA-316, Eltrombopag, Romiplostim
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture UT-7/TPO cells to 80-90% confluency.
-
Deprive the cells of TPO overnight.
-
Resuspend the cells in fresh complete medium and adjust the cell density to 75,000 cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of TA-316, Eltrombopag, and Romiplostim in complete culture medium.
-
Add the test compounds to the respective wells. Include a vehicle control (medium only).
-
Incubate for 3 days at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Megakaryocyte Differentiation Assay
This assay quantifies the differentiation of hematopoietic progenitor cells into megakaryocytes by detecting the expression of specific cell surface markers, such as CD41.
Materials:
-
Human bone marrow or umbilical cord blood-derived CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan SFEM II)
-
Cytokines (e.g., TPO, SCF, IL-6, IL-11)
-
TA-316, Eltrombopag, Romiplostim
-
Fluorescently labeled antibodies (e.g., anti-CD41-FITC, anti-CD42b-PE)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture CD34+ cells in serum-free medium supplemented with a cytokine cocktail (e.g., TPO, SCF, IL-6, IL-11) to promote megakaryocyte differentiation.
-
Add TA-316, Eltrombopag, or Romiplostim at desired concentrations to the culture medium.
-
Culture the cells for 10-14 days, monitoring for morphological changes indicative of megakaryocyte maturation.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 1% BSA.
-
Resuspend the cells in staining buffer and add fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41, CD42b).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire and analyze the data on a flow cytometer to determine the percentage of CD41+ and CD42b+ cells.
-
Visualizations
Signaling Pathway of TPO Receptor Agonists
Caption: TPO Receptor Signaling Pathway.
Experimental Workflow for In Vitro Bioactivity Assessment
Caption: Workflow for In Vitro Bioactivity Assessment.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Doses of Romiplostim Induce Proliferation and Reduce Proplatelet Formation by Human Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High doses of romiplostim induce proliferation and reduce proplatelet formation by human megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TA-316 (GMP): A Comparative Guide to Small Molecule c-MPL Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for thrombocytopenia, small molecule agonists of the thrombopoietin receptor (c-MPL) have emerged as a cornerstone of treatment. This guide provides a comprehensive performance comparison of the investigational c-MPL agonist TA-316 (GMP) against established small molecule agonists: eltrombopag, avatrombopag, and lusutrombopag. The objective is to equip researchers and drug development professionals with the necessary data to evaluate these compounds for their therapeutic and research applications.
Executive Summary
TA-316 is a novel, chemically synthesized small molecule c-MPL agonist that has demonstrated potent activity in preclinical studies.[1] This guide consolidates available preclinical and clinical data to benchmark the performance of TA-316 against currently approved small molecule c-MPL agonists. The comparison focuses on key performance indicators including in vitro potency, in vivo efficacy, and pharmacokinetic profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.
Mechanism of Action: Targeting the c-MPL Receptor
TA-316 and the other small molecule agonists discussed herein all function by binding to and activating the c-MPL receptor, also known as the thrombopoietin receptor (TPO-R).[1][2] This receptor is a critical regulator of megakaryopoiesis, the process of platelet production. Upon agonist binding to the transmembrane domain of the c-MPL receptor, a signaling cascade is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] This leads to the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately resulting in an increased production and release of platelets into the bloodstream.
Figure 1: Simplified signaling pathway of small molecule c-MPL receptor agonists.
In Vitro Performance Comparison
The in vitro potency of c-MPL agonists is a key indicator of their potential therapeutic efficacy. This is typically assessed through cell proliferation assays using cell lines engineered to express the human c-MPL receptor, and through colony-forming unit assays using primary human hematopoietic stem cells.
| Compound | Assay | Cell Line / Primary Cells | EC50 | Reference |
| TA-316 | Cell Proliferation | UT-7/TPO | 0.3 nM | [1] |
| Cell Proliferation | Ba/F3-HuMpl | 0.65 nM | [1] | |
| Eltrombopag | Cell Proliferation | UT-7/TPO | 55.3 nM | [3] |
| Cell Proliferation | Ba/F3-HuMpl | 20.7 nM | [3] | |
| Megakaryocyte Differentiation | Human Bone Marrow CD34+ cells | 30-300 nM | ||
| Avatrombopag | Cell Proliferation | c-Mpl-Ba/F3 | 3.3 ± 0.2 nM | [4] |
| Megakaryocyte Colony Formation | Human CD34+ cells | 24.8 ± 7.8 nM | [4] | |
| Lusutrombopag | Megakaryocytic Colony Formation | Human bone marrow-derived CD34+ cells | Data not available | [5] |
Note: Direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions between studies.
Preclinical In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies in animal models are crucial for evaluating the thrombopoietic activity and pharmacokinetic profiles of c-MPL agonists.
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| TA-316 | Data not available | Data not available | Data not available | |
| Eltrombopag | Chimpanzees | 10 mg/kg/day, oral | Increased platelet counts after 5 days of administration. | [2] |
| Avatrombopag | Mice with human hematopoietic stem cell transplant | ≥1 mg/kg, oral, daily | Dose-dependent increase in human platelet counts. | |
| Lusutrombopag | Data not available | Data not available | Data not available |
| Compound | Parameter | Value | Species/System | Reference |
| Eltrombopag | Bioavailability | ~52% (oral) | Human | [6] |
| Tmax | 2-6 hours | Human | [7] | |
| Half-life (t1/2) | 21-32 hours | Human | [5] | |
| Protein Binding | >99% | Human Plasma | [5] | |
| Avatrombopag | Volume of Distribution (Vd) | ~180 L | Human (patients with chronic liver disease) | [8][9] |
| Half-life (t1/2) | ~19 hours | Human | [8] | |
| Protein Binding | >96% | Human Plasma | [8] | |
| Lusutrombopag | Tmax | 6-8 hours | Human | [10][11] |
| Half-life (t1/2) | ~27 hours | Human | [10] | |
| Protein Binding | >99.9% | Human Plasma | [2][10] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of TA-316.
In Vitro Cell Proliferation Assay (TA-316)
The proliferative activity of TA-316 was assessed using human c-MPL-expressing cell lines, UT-7/TPO and Ba/F3-HuMpl.
Figure 2: Workflow for the in vitro cell proliferation assay.
Methodology:
-
Cell Culture: UT-7/TPO and Ba/F3-HuMpl cells were maintained in appropriate culture media supplemented with growth factors.
-
Cell Seeding: Cells were washed to remove growth factors and seeded into 96-well plates at a specified density.
-
Compound Treatment: A range of concentrations of TA-316, eltrombopag, or recombinant human thrombopoietin (rhTPO) were added to the wells.
-
Incubation: The plates were incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell proliferation was quantified using a colorimetric assay, such as the Cell Counting Kit-8, which measures the metabolic activity of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Ex Vivo Megakaryopoiesis and Platelet Generation (TA-316)
The capacity of TA-316 to induce the differentiation of human induced pluripotent stem cells (hiPSCs) into megakaryocytes and subsequent platelet production was evaluated.
References
- 1. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Eltrombopag - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Avatrombopag Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Lusutrombopag Monograph for Professionals - Drugs.com [drugs.com]
Cross-Validation of TA-316 (GMP) for Ex Vivo Platelet Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TA-316 (GMP), a novel synthetic c-MPL agonist, with other thrombopoietin (TPO) receptor agonists for the ex vivo generation of megakaryocytes and platelets. The data presented is intended to assist researchers in selecting the optimal reagents for their specific experimental needs in the fields of hematopoiesis, regenerative medicine, and drug discovery.
Comparative Data Overview
TA-316 has been evaluated against recombinant human TPO (rhTPO) and Eltrombopag, another small molecule c-MPL agonist, for its efficacy in promoting the proliferation of TPO-dependent cell lines and the generation of megakaryocytes (MKs) and platelets from human induced pluripotent stem cells (hiPSCs). The following tables summarize the key quantitative findings from these comparative studies.
Table 1: Proliferation of TPO-Dependent Cell Lines
This table compares the potency of TA-316, rhTPO, and Eltrombopag in stimulating the proliferation of various cell lines that are dependent on TPO receptor signaling. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Cell Line | Compound | EC50 (nM) |
| UT-7/TPO | TA-316 | 0.3 |
| rhTPO | 0.02 | |
| Eltrombopag | 11.2 | |
| Ba/F3-HuMpl | TA-316 | 0.65 |
| rhTPO | 0.08 | |
| Eltrombopag | 28.5 | |
| imMKCLs | TA-316 | 0.5 |
| rhTPO | 0.03 | |
| Eltrombopag | 15.0 |
Table 2: Ex Vivo Megakaryocyte and Platelet Generation from hiPSCs
This table presents a comparison of the efficiency of TA-316, rhTPO, and Eltrombopag in inducing the differentiation of hiPSC-derived hematopoietic progenitor cells into megakaryocytes and the subsequent production of platelets.[1]
| Parameter | rhTPO | Eltrombopag | TA-316 |
| Megakaryocyte (CD41+) Expansion (fold increase) | ~25 | ~15 | ~35 |
| Platelet Yield (per imMKCL) | ~15 | ~10 | >30 |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the comparison of TA-316 with other TPO receptor agonists.
Cell Proliferation Assay
-
Cell Culture: UT-7/TPO, Ba/F3-HuMpl, or immortalized megakaryocyte progenitor cell lines (imMKCLs) are cultured in appropriate media supplemented with growth factors.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of TA-316, rhTPO, or Eltrombopag.
-
Incubation: The plates are incubated for a specified period (e.g., 4 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Ex Vivo Megakaryocyte and Platelet Generation
-
Hematopoietic Progenitor Cell (HPC) Generation: hiPSCs are differentiated into HPCs using established protocols.
-
Megakaryocyte Differentiation: The generated HPCs are cultured in a serum-free medium supplemented with a cytokine cocktail including either rhTPO, Eltrombopag, or TA-316 for a defined period (e.g., 10 days).
-
Flow Cytometry Analysis: The percentage and number of mature megakaryocytes (e.g., CD41a+/CD42b+ cells) are quantified using flow cytometry.
-
Platelet Collection: The culture supernatant containing platelets is collected.
-
Platelet Quantification: The number of platelets is determined using a hematology analyzer or flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TPO receptor signaling pathway activated by TA-316 and a general workflow for the ex vivo production of platelets.
Caption: TPO Receptor Signaling Pathway Activated by TA-316.
Caption: Experimental Workflow for Ex Vivo Platelet Production.
References
Safety Operating Guide
Navigating the Disposal of TA-316 (GMP): A Comprehensive Procedural Guide
Disclaimer: The following procedures are representative guidelines for the disposal of a hypothetical hazardous chemical, designated here as TA-316 (GMP), within a Good Manufacturing Practice (GMP) environment. As no specific Safety Data Sheet (SDS) for a substance with this exact name is publicly available, these steps are based on established best practices for laboratory chemical waste management. Always consult the substance-specific SDS and your institution's Environmental Health and Safety (EHS) protocols before handling or disposing of any chemical.
The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental compliance.[1][2] Adherence to GMP guidelines throughout the disposal process is essential to maintain the integrity of the controlled environment and prevent cross-contamination.[3][4] This guide provides a step-by-step approach to the safe handling and disposal of TA-316 (GMP).
Personal Protective Equipment (PPE) and Hazard Assessment
Before beginning any disposal-related activities, a thorough hazard assessment of the chemical must be conducted. The required PPE is determined by the chemical's properties, such as its toxicity, corrosivity, and reactivity.[5] The following table summarizes recommended PPE for handling hazardous chemical waste.
| PPE Level | Equipment | When to Use |
| Level D (Basic) | Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes. | For handling well-characterized, low-hazard, non-volatile chemicals in small quantities. |
| Level C (Enhanced) | Chemical splash goggles, face shield, chemical-resistant apron or suit, double-layered nitrile or other chemical-resistant gloves.[6][7][8] | For handling volatile compounds, corrosive materials, or when there is a risk of splashing. |
| Level B (High Respiratory Protection) | Supplied-air respirator (SCBA), chemical-resistant suit, inner and outer chemical-resistant gloves, chemical-resistant boots.[6][7] | For highly volatile or toxic substances where respiratory protection is the primary concern. |
For the hypothetical TA-316 (GMP), assuming it is a moderately hazardous chemical with potential for skin and eye irritation, Level C PPE is recommended as a baseline for all disposal procedures.
In-Laboratory Neutralization and Deactivation
For certain chemical wastes, in-laboratory treatment to reduce hazards, such as neutralization of acids and bases, can be a preliminary step before disposal.[9][10] This should only be performed by trained personnel following a validated and documented procedure.
Experimental Protocol for Neutralization (Hypothetical):
-
Preparation: Work in a certified chemical fume hood. Prepare a 1M solution of a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, citric acid for basic waste).
-
Dilution: Slowly dilute the TA-316 (GMP) waste to a concentration of less than 10% by adding it to a large volume of cold water.
-
Neutralization: While stirring continuously, slowly add the neutralizing agent to the diluted TA-316 (GMP) solution. Monitor the temperature of the solution to prevent excessive heat generation.
-
pH Verification: Use a calibrated pH meter to check the pH of the solution. Adjust as necessary until the pH is within the neutral range (typically 6.0-8.0).
-
Final Disposal: Once neutralized, the solution may be eligible for disposal via the sanitary sewer, pending confirmation with institutional EHS guidelines.[9] Maintain detailed records of all neutralization activities.
Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to prevent dangerous reactions and ensure correct disposal.[1][3][11]
-
Waste Identification: All waste must be clearly identified and classified.[2] Do not mix TA-316 (GMP) waste with incompatible materials.
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste accumulation.[12][13] The original reagent bottle, if in good condition, is often a suitable choice.[12]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("TA-316 (GMP)"), and the approximate concentration and volume.[2][13] Keep the container closed except when adding waste.[12][13]
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of TA-316 (GMP).
Caption: Figure 1. Disposal Workflow for TA-316 (GMP)
Storage and Final Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be clearly marked and provide secondary containment to capture any potential leaks.[3][13]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[2][15][16]
-
Documentation: Complete all required waste manifests and maintain meticulous records of the disposal process, from generation to final transport, in accordance with GMP and regulatory requirements.[16]
References
- 1. gmpsop.com [gmpsop.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Understanding GMP Guidelines for Waste Management in Pharmaceutical Manufacturing – Schedule M Compliance [schedule-m.com]
- 4. walterhealthcare.co.in [walterhealthcare.co.in]
- 5. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. protectivecoverall.com [protectivecoverall.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. epfl.ch [epfl.ch]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vumc.org [vumc.org]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. inotek.co.in [inotek.co.in]
Personal protective equipment for handling TA-316 (GMP)
This guide provides crucial safety and logistical information for the proper handling and disposal of TA-316 (GMP), a potent powdered substance. The following procedures are designed to ensure the safety of laboratory personnel and to maintain product integrity in accordance with Good Manufacturing Practices (GMP).
Personal Protective Equipment (PPE)
When handling TA-316 (GMP), a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is outlined below.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | Full-face respirator with P100 (or FFP3) particulate filters. |
| Hand Protection | Gloves | Double-gloving with nitrile or latex gloves. Change gloves every 30 minutes or immediately if contaminated. |
| Eye Protection | Goggles | Chemical splash goggles. A full-face respirator provides integrated eye protection. |
| Body Protection | Lab Coat/Gown | Disposable, fluid-resistant, and particle-tight lab coat or gown with elastic cuffs. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. |
Operational Workflow for Handling TA-316 (GMP)
The following diagram outlines the standard operating procedure for weighing and preparing a solution of TA-316 (GMP) in a laboratory setting. Adherence to this workflow is critical for safety and process consistency.
Caption: Workflow for safe handling of TA-316 (GMP).
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Ventilated Enclosure: Ensure a certified chemical fume hood or a ventilated balance safety enclosure is operational. The work surface should be covered with absorbent, disposable liners.
-
Gather Materials: Assemble all necessary equipment, including vials, spatulas, solvent, and waste containers, and place them inside the enclosure to minimize traffic in and out of the containment area.
2. Handling (within the ventilated enclosure):
-
Weigh TA-316 (GMP): Carefully weigh the required amount of the powdered compound. Use anti-static weighing boats to prevent dispersal of the powder.
-
Dissolve in Solvent: Slowly add the weighed TA-316 (GMP) to the solvent in the designated container. Avoid splashing.
-
Seal Container: Securely cap and seal the container with the prepared solution.
3. Cleanup and Disposal:
-
Decontaminate Surfaces: Wipe down all surfaces and equipment within the enclosure with a suitable deactivating solution, followed by a rinse with 70% ethanol.
-
Dispose of Contaminated Waste: All disposable items, including gloves, lab coats, weighing boats, and liners, must be placed in a clearly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of all disposable PPE items in the appropriate hazardous waste stream. Wash hands thoroughly after removing all PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
